Dimethyl 2-(2-methoxyphenoxy)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(2-methoxyphenoxy)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXKADXTZOBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514170 | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150726-89-9 | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150726-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-(2-methoxyphenoxy)malonate, a valuable intermediate in organic synthesis.[1][2] This document details two established synthetic protocols, outlines the compound's key physicochemical and spectral properties, and includes predicted infrared spectroscopic data. Furthermore, this guide presents a logical workflow for its synthesis and a conceptual diagram illustrating its potential structure-activity relationships based on the bioactivities of related compounds.
Introduction
This compound is a malonate ester derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating a methoxyphenyl moiety.[1][3] Its structural features, including the reactive methylene group flanked by two ester functionalities, allow for a variety of chemical transformations such as alkylation, condensation, and cyclization reactions.[3] This makes it a compound of interest in medicinal chemistry for the development of novel bioactive compounds.[3] This guide summarizes the available scientific data on its synthesis and characterization to support further research and development.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, both involving the reaction of guaiacol (2-methoxyphenol) with a malonate derivative.
Experimental Protocols
Method 1: Synthesis using Sodium Methoxide in Methanol
This procedure involves the reaction of guaiacol with dimethyl 2-chloromalonate in the presence of a sodium methoxide solution.
-
Materials:
-
Guaiacol (12.5 g, 0.100 mol, 1.0 eq.)
-
Dimethyl 2-chloromalonate (19.0 g, 0.114 mol, 1.14 eq.)
-
Sodium (2.3 g, 0.10 mol, 1.0 eq.)
-
Methanol (75 ml)
-
Toluene
-
Deionized water
-
1% Aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of sodium methoxide is prepared by slowly adding sodium to methanol.
-
This sodium methoxide solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.
-
The reaction mixture is stirred at 45 °C for 1 hour.
-
After the reaction is complete, the volatile components are removed by rotary evaporation.
-
The remaining residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.
-
Method 2: Synthesis using Sodium Hydroxide in Toluene
This alternative method utilizes sodium hydroxide as the base and toluene as the solvent.
-
Materials:
-
Guaiacol (200 g, 1.61 mol)
-
Sodium hydroxide (67.6 g, 1.692 mol)
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)
-
Toluene (1 L)
-
-
Procedure:
-
Guaiacol is dissolved in toluene at room temperature, followed by the addition of sodium hydroxide.
-
The mixture is heated to reflux to remove water azeotropically.
-
Dimethyl 2-chloromalonate is then added at 65 °C over a period of 30 minutes.
-
The reaction mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the solution is concentrated to yield the product.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization Data
The synthesized this compound is typically obtained as a viscous oil or a white to off-white solid.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₆ | [4] |
| Molecular Weight | 254.24 g/mol | [4] |
| Appearance | Viscous oil or white to off-white solid | [3][4] |
| Boiling Point | 131 °C (literature value 128 °C) | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane and methanol. | [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity & Integration |
| 7.12-7.00 | (m, 2H) |
| 6.98-6.90 | (m, 1H) |
| 6.90-6.82 | (m, 1H) |
| 5.27 | (s, 1H) |
| 3.85 | (s, 3H) |
| 3.84 | (s, 6H) |
| Reference: | [4] |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | (2C, C=O) |
| 150.4 | (Ar-C) |
| 146.0 | (Ar-C) |
| 124.4 | (Ar-CH) |
| 120.8 | (Ar-CH) |
| 119.0 | (Ar-CH) |
| 112.5 | (Ar-CH) |
| 78.4 | (CH) |
| 55.8 | (OCH₃) |
| 53.0 | (2C, OCH₃) |
| Reference: | [4] |
3.2.2. Mass Spectrometry (MS)
| Technique | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869, Found: 255.0870 |
| Reference: | [4] |
3.2.3. Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound was not found in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic, -OCH₃ and -CH) | 3000-2850 |
| C=O stretching (ester) | ~1750-1735 (strong) |
| C=C stretching (aromatic) | ~1600 and ~1475 |
| C-O-C stretching (aryl ether) | ~1250 (asymmetric) and ~1040 (symmetric) |
| C-O stretching (ester) | ~1200-1000 |
Potential Biological Relevance
While no specific signaling pathways involving this compound have been elucidated, its structural components, the 2-methoxyphenol (guaiacol) and malonate moieties, are present in various biologically active molecules. This suggests potential for this compound to be a precursor for molecules targeting a range of biological processes. For instance, it is a precursor for the synthesis of dual endothelin receptor antagonists and molecules targeting neurodegenerative diseases.[3]
Conceptual Diagram of Structure-Activity Relationships
Caption: Potential structure-activity relationships of this compound.
Conclusion
This technical guide has consolidated the available information on the synthesis and characterization of this compound. The detailed experimental protocols and comprehensive characterization data, including NMR and mass spectrometry, provide a solid foundation for researchers. While a specific infrared spectrum is not available, the predicted absorption bands offer guidance for its identification. The provided diagrams for the synthesis workflow and potential bioactivity offer a clear visual representation of its preparation and potential applications in drug discovery and development. This document serves as a valuable resource for scientists working with this versatile chemical intermediate.
References
Physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical identity, physicochemical characteristics, and detailed experimental protocols for its synthesis.
Core Properties and Identifiers
This compound, with the CAS number 150726-89-9, is a malonate ester derivative that serves as a versatile building block in the creation of complex molecular structures, particularly those incorporating a methoxyphenyl moiety.[1] It is primarily utilized in the development of various bioactive compounds.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 150726-89-9[2][3][4][5] |
| Molecular Formula | C₁₂H₁₄O₆[2][3][4][5][6] |
| Molecular Weight | 254.24 g/mol [2][3][5][6][7] |
| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate[2] |
| Synonyms | Dimethyl (2-methoxyphenoxy)malonate, Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester, Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[4][8] |
| EINECS | 604-747-9[3][7] |
| MDL Number | MFCD06797652[3][5][7] |
Physicochemical Characteristics
The compound's physical state is reported as a colorless to pale yellow liquid or a white to off-white solid.[1][8][9] It is soluble in common organic solvents such as dichloromethane and methanol.[1][7][8]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid / White to off-white solid | [1][8][9] |
| Boiling Point (Predicted) | 320.5 ± 27.0 °C | [7][8] |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [7][8] |
| pKa (Predicted) | 12.17 ± 0.59 | [7][8] |
| XLogP3 | 1.9 | [2][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 7 | [6] |
| Exact Mass | 254.07903816 g/mol | [2][6] |
| Monoisotopic Mass | 254.07903816 g/mol | [2][6] |
| Topological Polar Surface Area | 71.1 Ų | [2][6] |
| Heavy Atom Count | 18 | [6] |
| Formal Charge | 0 | [6] |
Experimental Protocols: Synthesis
This compound is commonly synthesized via the O-alkylation of guaiacol with a malonate derivative. Below are detailed methodologies from published procedures.
Synthesis from Guaiacol and Dimethyl 2-chloromalonate
This protocol describes a common and efficient method for the preparation of this compound.
Materials:
-
Guaiacol (4)
-
Toluene
-
Sodium hydroxide
-
Dimethyl 2-chloromalonate (1a)
-
Deionized water
-
1% aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux to remove water azeotropically.
-
Cool the mixture to 65 °C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling, wash the reaction mixture with a 10% aqueous sodium chloride solution (1 L).
-
The residue can also be dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure to yield the final product.[3]
This procedure is reported to yield approximately 385 g (94%) of this compound as a viscous oil.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
For research use only, not intended for diagnostic or therapeutic applications.[1][10] Users should consult the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]
Applications in Research and Development
This compound is a crucial precursor in the synthesis of various pharmaceutical compounds.[9] Its reactive structure allows for a variety of chemical transformations, making it a valuable tool in medicinal chemistry for creating novel drug candidates.[1] It has been used in the development of dual endothelin receptor antagonists for cardiovascular research and as a precursor for molecules targeting neurodegenerative diseases.[1]
References
- 1. This compound|CAS 150726-89-9 [benchchem.com]
- 2. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 150726-89-9 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. This compound , 95% , 150726-89-9 - CookeChem [cookechem.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]
- 10. scbt.com [scbt.com]
Technical Guide: Properties and Applications of Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of advanced pharmaceutical compounds.
Chemical and Physical Properties
This compound is a diester with the CAS Registry Number 150726-89-9.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of complex heterocyclic structures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate | [1][4] |
| Synonyms | Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester | [1][2] |
| CAS Number | 150726-89-9 | [1][2] |
| Molecular Formula | C12H14O6 | [1][2] |
| Molecular Weight | 254.24 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 320.5 ± 27.0 °C (Predicted) | |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Dichloromethane and Methanol | [3] |
| SMILES | COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | [2] |
| InChIKey | SBUXKADXTZOBJV-UHFFFAOYSA-N |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the O-alkylation of guaiacol with dimethyl chloromalonate.
Experimental Protocol: Synthesis from Guaiacol and Dimethyl Chloromalonate
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium metal
-
Methanol
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium methoxide is prepared by slowly dissolving sodium metal (1.0 eq.) in methanol.
-
The sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (1.0 eq.) and dimethyl 2-chloromalonate (1.14 eq.).
-
The reaction mixture is stirred at 45 °C for 1 hour.
-
Upon completion of the reaction, volatile components are removed using a rotary evaporator.
-
The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous solution of sodium bicarbonate.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Application in the Synthesis of Bosentan
This compound is a pivotal intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is utilized in the treatment of pulmonary arterial hypertension (PAH). The synthesis of Bosentan from this malonate derivative involves a multi-step process that constructs the core pyrimidine structure of the final drug molecule.
The general synthetic strategy involves the reaction of this compound with other precursors to form a substituted pyrimidine ring, which is then further modified to yield Bosentan.
Mechanism of Action of Bosentan and the Endothelin Signaling Pathway
Bosentan functions as a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[5] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a significant role in the pathophysiology of pulmonary arterial hypertension.[5]
The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[5][6] ETB receptors are located on both endothelial and smooth muscle cells.[5] On endothelial cells, their activation leads to the release of vasodilators like nitric oxide and prostacyclin, and they are also involved in the clearance of ET-1.[5][6] On smooth muscle cells, ETB receptors also mediate vasoconstriction.
By blocking both ETA and ETB receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.[5]
The endothelin signaling pathway is complex, involving G-protein coupled receptors that can activate multiple downstream effectors. The primary pathway for vasoconstriction involves the activation of Gq proteins, leading to an increase in intracellular calcium.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Structure, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside its critical role as a precursor in the manufacturing of Bosentan, a dual endothelin receptor antagonist. Furthermore, this document elucidates the signaling pathway of endothelin receptors, the therapeutic target of Bosentan, providing context for the utility of this compound in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is an organic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique structure, featuring a methoxyphenoxy group attached to a malonic ester, makes it a valuable precursor for more complex molecules.[1]
Structure and Molecular Formula
The chemical structure of this compound is characterized by a central malonate core, with one of the alpha-hydrogens replaced by a 2-methoxyphenoxy group.
Molecular Formula: C₁₂H₁₄O₆[1][3][4]
IUPAC Name: dimethyl 2-(2-methoxyphenoxy)propanedioate[1]
CAS Number: 150726-89-9[1][3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 254.24 g/mol | [1][3][4] |
| Appearance | White to off-white solid or viscous oil | [1][3][5] |
| Boiling Point | 320.5 ± 27.0 °C (Predicted) | [3] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane and Methanol | [1][3][5] |
| Storage | Sealed in a dry environment at room temperature | [1][3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. The following protocol is a well-established method for its preparation.[6]
Materials and Reagents
-
Guaiacol (2-methoxyphenol)
-
Dimethyl 2-chloromalonate
-
Sodium hydroxide
-
Toluene
-
Anhydrous sodium sulfate
-
Deionized water
-
1% aqueous sodium bicarbonate
Synthesis Procedure
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.[6]
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.[6]
-
Heat the reaction mixture to reflux to azeotropically remove water.[6]
-
After the azeotropic removal of water, add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) at 65 °C over a period of 30 minutes.[6]
-
Heat the reaction mixture to reflux temperature and stir for 3 hours.[6]
-
Cool the reaction mixture and wash with a 10% sodium chloride solution (1 L).[6]
-
Concentrate the organic phase to yield this compound. The typical yield is around 94% (385 g).[6]
Purification
The crude product can be further purified by dissolving the residue in toluene and washing sequentially with deionized water and 1% aqueous sodium bicarbonate.[3] The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the final product as a viscous oil.[3]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Spectral Data | Values | Reference |
| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) | [3] |
| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) | [3] |
| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870 | [3] |
Application in Drug Development: Synthesis of Bosentan
This compound is a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[6] Bosentan's therapeutic effect is derived from its ability to block the binding of endothelin-1 to both ETA and ETB receptors, leading to vasodilation.[1][3]
Synthetic Pathway to Bosentan
The synthesis of Bosentan from this compound involves a multi-step process. A generalized workflow is depicted below.
Caption: Synthetic workflow from starting materials to Bosentan.
Experimental Protocol for Bosentan Synthesis (Illustrative)
The following is a generalized protocol illustrating the key transformations from the Bosentan precursor, which is synthesized from this compound.
-
Formation of the Bosentan Precursor: The this compound is reacted with a suitable pyrimidine derivative and 4-tert-butylbenzenesulfonamide in a condensation reaction to form p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[7] This reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO).[7]
-
Final Condensation with Ethylene Glycol: The Bosentan precursor is then reacted with sodium ethylene glycolate (prepared from ethylene glycol and a strong base like sodium hydroxide) to yield Bosentan.[7][8] This final step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with the hydroxyethoxy group.[7]
-
Purification: The crude Bosentan is typically purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final active pharmaceutical ingredient.[9]
Mechanism of Action: The Endothelin Signaling Pathway
Bosentan exerts its therapeutic effect by antagonizing the endothelin (ET) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two main receptor subtypes: ETA and ETB.[6]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[1][6]
-
ETB Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction.[1][6]
In pulmonary arterial hypertension, elevated levels of ET-1 lead to excessive vasoconstriction and vascular remodeling. Bosentan, by blocking both ETA and ETB receptors, inhibits these detrimental effects, resulting in vasodilation and a decrease in pulmonary vascular resistance.[1][10]
Caption: Bosentan blocks both ETA and ETB endothelin receptors.
Conclusion
This compound is a fundamentally important molecule in the synthesis of the life-saving drug Bosentan. Its well-defined chemical properties and established synthetic routes make it a reliable starting material for pharmaceutical manufacturing. Understanding the structure and reactivity of this intermediate, in conjunction with the biological pathways it ultimately influences, is crucial for researchers and professionals in the field of drug development. This guide provides a comprehensive foundation for the continued study and application of this compound in medicinal chemistry.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosentan - Wikipedia [en.wikipedia.org]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 7. US20130245259A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]
- 8. WO2009083739A1 - Method of synthesis of bosentan, its polymorphic forms and its salts - Google Patents [patents.google.com]
- 9. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 10. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Dimethyl 2-(2-methoxyphenoxy)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
Solvent: CDCl₃ Frequency: Not specified in the available data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.12-7.00 | m | 2H | Aromatic protons |
| 6.98-6.90 | m | 1H | Aromatic proton |
| 6.90-6.82 | m | 1H | Aromatic proton |
| 5.27 | s | 1H | O-CH-(COOCH₃)₂ |
| 3.85 | s | 3H | Ar-OCH₃ |
| 3.84 | s | 6H | 2 x -COOCH₃ |
Table 1: ¹H NMR spectroscopic data for this compound. [1]
¹³C NMR Data
Solvent: CDCl₃ Frequency: Not specified in the available data.
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | 2 x C=O (ester) |
| 150.4 | Aromatic C-O |
| 146.0 | Aromatic C-O |
| 124.4 | Aromatic CH |
| 120.8 | Aromatic CH |
| 119.0 | Aromatic CH |
| 112.5 | Aromatic CH |
| 78.4 | O-CH-(COOCH₃)₂ |
| 55.8 | Ar-OCH₃ |
| 53.0 | 2 x -COOCH₃ |
Table 2: ¹³C NMR spectroscopic data for this compound. [1]
Mass Spectrometry Data
Technique: High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Formula | C₁₂H₁₄O₆ |
| Calculated m/z (M+H)⁺ | 255.0869 |
| Measured m/z (M+H)⁺ | 255.0870 |
Table 3: High-Resolution Mass Spectrometry data for this compound. [1]
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H | Alkyl and Aryl C-H stretch |
| ~1750-1730 | C=O | Ester carbonyl stretch |
| ~1600, ~1480 | C=C | Aromatic ring stretch |
| ~1250-1000 | C-O | Ether and Ester C-O stretch |
Table 4: Predicted characteristic Infrared absorption bands for this compound.
Experimental Protocols
The following protocols are based on the synthesis and characterization of this compound as described in the literature.[1]
Synthesis of this compound
-
Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal in methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.
-
Reaction Conditions: The reaction mixture is stirred at 45°C for 1 hour.
-
Work-up: Upon completion, the volatile components are removed by rotary evaporation. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
-
Purification: The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a viscous oil.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
-
Infrared Spectroscopy: While not explicitly detailed for the final product, IR spectra of related compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
The Multifaceted Biological Activities of 2-Methoxyphenol Compounds: A Technical Guide
Introduction
2-Methoxyphenol, commonly known as guaiacol, and its derivatives are a class of naturally occurring organic compounds found in various plant species and wood smoke.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, which position them as promising candidates for therapeutic and industrial applications.[3][4] This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of 2-methoxyphenol compounds, intended for researchers, scientists, and professionals in drug development. The guide details the underlying mechanisms of action, presents quantitative data for comparative analysis, and outlines the experimental protocols for evaluating these biological effects.
Antioxidant Activity
2-Methoxyphenol and its derivatives are recognized for their potent antioxidant properties, primarily attributed to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[5] This activity mitigates oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[5]
Mechanism of Action
The primary mechanism of antioxidant action for 2-methoxyphenol compounds is free radical scavenging.[6][7] The presence of the methoxy group further enhances this activity. These compounds can effectively scavenge various reactive oxygen species (ROS), contributing to their protective effects against oxidative damage.[6] The antioxidant capacity is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or their capacity to reduce ferric ions (FRAP).[8][9]
Quantitative Antioxidant Data
The antioxidant activities of various 2-methoxyphenol derivatives have been quantified using several standard assays. The table below summarizes the 50% inhibitory concentration (IC50) values from DPPH radical scavenging assays for selected compounds.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Diapocynin | 20.3 | [10] |
| Resveratrol | 42.7 | [10] |
| 2-Methoxyhydroquinone | 64.3 | [10] |
| Apocynin | 146.6 | [10] |
| 4-Amino-2-methoxyphenol | 410 | [10] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh methanolic solution of DPPH (e.g., 0.2 mM).[11]
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measure the absorbance at a wavelength between 515-517 nm using a microplate reader.[8]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[12]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.[12]
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[12]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12]
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[8]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[8]
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance at 593 nm.[8]
-
A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄.
Anti-inflammatory Activity
Several 2-methoxyphenol compounds have demonstrated significant anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases.[13][14]
Mechanism of Action
The anti-inflammatory properties of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[13][15] For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[13] This inhibition is associated with the suppression of NF-κB activation and MAPK phosphorylation.[13]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of methoxyphenolic compounds has been quantified by measuring the inhibition of various inflammatory mediators. The IC50 values for the inhibition of cytokine production in TNF-α stimulated human airway cells are presented below.
| Compound | IL-6 Inhibition IC50 (µM) | CCL5 Inhibition IC50 (µM) | Reference |
| Diapocynin | 20.3 | 21.5 | [10] |
| Resveratrol | 42.7 | 45.1 | [10] |
| 2-Methoxyhydroquinone | 64.3 | 68.9 | [10] |
| Apocynin | 146.6 | 152.3 | [10] |
| 4-Amino-2-methoxyphenol | 410 | 425 | [10] |
Experimental Protocols for Anti-inflammatory Assays
This assay is commonly used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.[16]
Procedure:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.[16]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.[16]
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.[16]
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.[16]
This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation, which is a hallmark of inflammation.
Principle: When proteins are denatured by heat, they become turbid. An anti-inflammatory agent can prevent this denaturation, and the turbidity can be measured spectrophotometrically.[17]
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., egg albumin or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[17]
-
A control group without the test compound is also prepared.
-
Incubate the mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
Induce denaturation by heating at a higher temperature (e.g., 70°C) for a set time (e.g., 5 minutes).
-
After cooling, measure the absorbance (turbidity) of the solutions at a specific wavelength (e.g., 660 nm).
-
The percentage of inhibition is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.
Antimicrobial Activity
Guaiacol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, making them valuable in antimicrobial formulations.[5][18]
Mechanism of Action
The antimicrobial action of these phenolic compounds is largely attributed to their ability to disrupt microbial cell membranes.[5] Their interaction with the lipid bilayer increases membrane permeability, leading to the leakage of cellular contents and ultimately cell death.[5] Some derivatives have also been shown to inhibit biofilm formation.[18]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Eugenol | Staphylococcus aureus | 250 | [18] |
| Eugenol | Pseudomonas aeruginosa | 500 | [18] |
| Guaiacol | Fusarium graminearum | 1.838 mM | [19] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This is a widely used method to determine the MIC of an antimicrobial agent.[20][21]
Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[20]
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.[21]
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration with no visible growth.[21]
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[20][22]
Principle: A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the microorganism. The agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[22]
Procedure:
-
Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of an appropriate agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plate under suitable conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antimicrobial activity.
References
- 1. nbinno.com [nbinno.com]
- 2. An important raw material: Guaiacol_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]
- 5. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
Solubility Profile of Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9) is a malonate ester derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a methoxyphenoxy group, makes it a valuable precursor for creating complex molecules with potential therapeutic applications.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This guide summarizes the known solubility characteristics of this compound and provides a practical framework for determining its quantitative solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150726-89-9 | [3] |
| Molecular Formula | C₁₂H₁₄O₆ | [4] |
| Molecular Weight | 254.24 g/mol | [4] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥95% | [5] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Solubility Data
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative solubility information has been reported by several chemical suppliers. This information is summarized in Table 2.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [1][3] |
| Methanol | Soluble | [1][3] |
Experimental Protocols
General Experimental Protocol for Determining the Solubility of this compound
The following is a general and robust protocol for determining the quantitative solubility of this compound in various organic solvents at different temperatures. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, dichloromethane, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Use high-purity, anhydrous solvents to avoid any influence of water on the solubility.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Addition of Solvent: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Allow the samples to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.
-
Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL, g/100 mL, or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of a solid compound in an organic solvent.
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium methoxide solution in methanol
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A solution of sodium methoxide in methanol is slowly added to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.
-
The reaction mixture is then heated (e.g., to 45°C) and stirred for a period of time (e.g., 1 hour).
-
After the reaction is complete, the volatile components are removed using a rotary evaporator.
-
The remaining residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.
Logical Relationship in Synthesis:
Caption: Logical flow of the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the currently available qualitative information and a detailed, practical protocol for its experimental determination. The provided methodologies for solubility testing and synthesis are intended to empower researchers to effectively work with this important pharmaceutical intermediate. The generation and publication of quantitative solubility data would be a valuable contribution to the scientific community, further facilitating the use of this compound in drug discovery and development.
References
An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate, pivotal in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical role in drug development. Detailed experimental protocols, quantitative data, and a visualization of its relevance in a key signaling pathway are presented to serve as a valuable resource for professionals in the field.
Introduction and Historical Context
The development of this compound is intrinsically linked to the broader history of malonic ester synthesis, a cornerstone of organic chemistry. The malonic ester synthesis is a versatile method for preparing carboxylic acids. While the specific first synthesis of this compound is not prominently documented, its conceptual foundation lies in the pioneering work on malonic esters.
The groundwork for reactions involving malonic esters was laid by chemists in the 19th century. English chemist William Henry Perkin Jr. was a notable figure who extensively used malonic ester synthesis for the creation of various organic compounds, including alicyclic structures.[1][2] The synthesis of aryl malonates, a class of compounds to which this compound belongs, traditionally presented challenges due to the lower reactivity of aryl halides compared to alkyl halides in the alkylation of diethyl malonate.[3] Over the years, advancements in catalysis, such as the use of copper(I) iodide, have enabled milder and more efficient synthesis of α-aryl malonates.[4][5]
This compound itself emerged as a valuable building block with the rise of complex, targeted therapeutics. Its utility is exemplified in its role as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[6]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₆ | [7][8] |
| Molecular Weight | 254.24 g/mol | [7][8] |
| CAS Number | 150726-89-9 | [7] |
| Appearance | Viscous oil | [7] |
| Boiling Point | 131 °C (literature value 128 °C) | [7] |
| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) | [7] |
| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) | [7] |
| HRMS (M+H)⁺ | Calculated: 255.0869, Measured: 255.0870 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. Two representative experimental protocols are detailed below, providing different approaches to its preparation.
Protocol 1: Synthesis via Sodium Methoxide in Methanol
This protocol utilizes a sodium methoxide solution to deprotonate guaiacol, which then acts as a nucleophile in a substitution reaction with dimethyl 2-chloromalonate.
Experimental Procedure:
-
A solution of sodium methoxide is prepared by dissolving 2.3 g (0.10 mol) of sodium in 75 ml of methanol.
-
This solution is added dropwise to a stirred mixture of 12.5 g (0.100 mol) of guaiacol and 19.0 g (0.114 mol) of dimethyl 2-chloromalonate.
-
The reaction mixture is stirred at 45 °C for 1 hour.
-
Upon completion, the volatile components are removed by rotary evaporation.
-
The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.
Yield: 20.0 g (78.7%) of this compound as a viscous oil.[7]
Protocol 2: Synthesis using Sodium Hydroxide in Toluene
This alternative protocol employs sodium hydroxide as the base and toluene as the solvent, with azeotropic removal of water.
Experimental Procedure:
-
Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.
-
Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.
-
The mixture is heated to reflux temperature and stirred for 3 hours.
-
After cooling, the reaction mixture is processed to yield the final product.
Yield: 385 g (94%) of this compound.[6]
Role in Drug Development and Medicinal Chemistry
This compound serves as a critical building block in the synthesis of various pharmaceutical compounds.[9] Its structure is particularly suited for creating molecules with a methoxyphenyl moiety, a common feature in many bioactive compounds.
Key Intermediate in the Synthesis of Bosentan
The most prominent application of this compound is as a key intermediate in the synthesis of Bosentan.[6] Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[10] The synthesis of Bosentan involves the reaction of this malonate derivative with other precursors to construct the core structure of the drug.
Endothelin Receptor Signaling Pathway and the Action of Bosentan
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[9][11] It exerts its effects by binding to two types of G protein-coupled receptors: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).[9]
-
ETA receptors , located on vascular smooth muscle cells, primarily mediate vasoconstriction and cell proliferation.[12][13]
-
ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, they mediate the release of vasodilators like nitric oxide and prostacyclin, and are involved in the clearance of ET-1. On smooth muscle cells, they can also contribute to vasoconstriction.[12][13]
In conditions like pulmonary arterial hypertension, the endothelin system is overactive, leading to excessive vasoconstriction and vascular remodeling.[10] Bosentan, synthesized from this compound, acts as a competitive antagonist at both ETA and ETB receptors.[12] By blocking these receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation, reduced vascular resistance, and a decrease in pulmonary arterial pressure.[10][12]
Conclusion
This compound, while a seemingly simple molecule, holds a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the fundamental principles of organic chemistry, and its modern application underscores the importance of versatile intermediates in the development of life-saving medicines. The detailed synthetic protocols and an understanding of its role in the context of the endothelin signaling pathway provide a clear picture of its value to the scientific community. This guide serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development, highlighting the journey of this molecule from a synthetic building block to a component of a crucial therapeutic agent.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]
- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 4. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 5. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. This compound | 150726-89-9 [chemicalbook.com]
- 8. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
A Comprehensive Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features make it a valuable building block for the creation of bioactive compounds. This technical guide provides an in-depth overview of its synonyms, chemical properties, detailed synthesis protocols, and its primary application as a precursor in the synthesis of the dual endothelin receptor antagonist, Bosentan.
Chemical Identity and Synonyms
To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate[1][2] |
| CAS Number | 150726-89-9[1][3][4][5] |
| Molecular Formula | C12H14O6[1][3][4] |
| Molecular Weight | 254.24 g/mol [1][3][4][5] |
| Synonyms | Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester; Dimethyl (o-methoxyphenoxy)malonate; Dimethyl 2-methoxyphenoxymalonate; 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[1][6] |
Physicochemical Properties
General physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| Appearance | Colorless to pale yellow liquid or white to off-white solid[2][4][7] |
| Boiling Point | 131 °C[3] |
| Solubility | Soluble in common organic solvents such as Dichloromethane and Methanol[2] |
| Storage | Sealed in a dry environment at room temperature[2][3] |
Synthesis of this compound
The synthesis of this compound is crucial for its application in further chemical transformations. Two detailed experimental protocols are presented below, offering alternative base and solvent systems.
Experimental Protocol 1: Synthesis using Sodium Methoxide in Methanol
This procedure details the synthesis via the reaction of guaiacol with dimethyl 2-chloromalonate using sodium methoxide as the base.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium metal
-
Methanol
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium methoxide is prepared by slowly adding sodium metal (2.3 g, 0.10 mol) to methanol (75 ml).
-
The freshly prepared sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).[3]
-
The reaction mixture is stirred at 45 °C for 1 hour.[3]
-
Upon completion of the reaction, the volatile components are removed by rotary evaporation.[3]
-
The resulting residue is dissolved in toluene.
-
The toluene solution is washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]
-
The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 20.0 g (78.7%)[3] |
| Appearance | Viscous oil[3] |
Experimental Protocol 2: Synthesis using Sodium Hydroxide in Toluene
This alternative protocol utilizes sodium hydroxide as the base and toluene as the solvent.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium hydroxide
-
Toluene
-
10% Sodium chloride solution
Procedure:
-
Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.
-
Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.
-
The reaction mixture is heated to reflux, and water is separated azeotropically.
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.
-
The mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the reaction mixture is washed with a 10% sodium chloride solution (1 L) and concentrated to yield the product.
Quantitative Data:
| Parameter | Value |
| Yield | 385 g (94%) |
Application in the Synthesis of Bosentan
This compound is a critical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[8][9] The following workflow illustrates the initial steps of the Bosentan synthesis where this malonate derivative is utilized.
Caption: Synthetic workflow for this compound and its use in Bosentan synthesis.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. The detailed synthetic protocols provided herein offer efficient and high-yield methods for its preparation. Its principal role as an intermediate in the synthesis of Bosentan underscores its significance in the development of therapeutics for cardiovascular diseases. This guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 150726-89-9 [chemicalbook.com]
- 4. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]
- 5. This compound|CAS 150726-89-9 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2010032261A1 - Process for preparation of bosentan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate and its subsequent application as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to the endothelin receptor antagonist, Bosentan.
Introduction
This compound is a versatile chemical intermediate primarily utilized in the development of pharmaceuticals containing a methoxyphenyl structural motif.[1] Its reactivity makes it a valuable building block for creating complex molecular architectures through reactions such as alkylation, condensation, and cyclization. This document outlines the synthesis of this key malonate derivative and its role in the preparation of a well-known intermediate for Bosentan, a medication used to treat pulmonary artery hypertension.
Synthesis of this compound
The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a dialkyl halomalonate, such as dimethyl 2-chloromalonate. Two effective protocols are presented below.
Protocol 1: Synthesis using Sodium Hydroxide in Toluene
This protocol describes a robust method for the synthesis of this compound with a high yield.
Experimental Protocol:
-
Dissolve Guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux and remove the water azeotropically.
-
After the azeotropic removal of water is complete, cool the mixture to 65 °C.
-
Slowly add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.
-
Heat the reaction mixture back to reflux and maintain for 3 hours.
-
Cool the reaction mixture and proceed with aqueous work-up.
-
Concentrate the organic phase to yield the final product.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Guaiacol | 124.14 | 200 | 1.61 | - |
| Sodium Hydroxide | 40.00 | 67.6 | 1.692 | - |
| Dimethyl 2-chloromalonate | 166.55 | 321.8 | 1.93 | - |
| This compound | 254.24 | 385 | 1.51 | 94 |
Protocol 2: Synthesis using Sodium Methoxide in Methanol
This alternative protocol utilizes sodium methoxide as the base and provides a good yield of the desired product.
Experimental Protocol:
-
Prepare a sodium methoxide solution by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).
-
In a separate reaction vessel, prepare a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).
-
Slowly add the sodium methoxide solution dropwise to the guaiacol and dimethyl 2-chloromalonate mixture.
-
Stir the reaction mixture at 45 °C for 1 hour.
-
After the reaction is complete, remove the volatile components using a rotary evaporator.
-
Dissolve the residue in toluene.
-
Wash the toluene solution sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product as a viscous oil.[3]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Guaiacol | 124.14 | 12.5 | 0.100 | - |
| Sodium | 22.99 | 2.3 | 0.10 | - |
| Dimethyl 2-chloromalonate | 166.55 | 19.0 | 0.114 | - |
| This compound | 254.24 | 20.0 | 0.0787 | 78.7 |
Characterization Data for this compound:
| Technique | Data |
| Boiling Point | 131 °C[3] |
| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[3] |
| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)[3] |
| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870[3] |
Application in the Synthesis of a Bosentan Intermediate
This compound is a well-established intermediate in the synthesis of Bosentan. The following section outlines its role in this context.
The synthesis of Bosentan is a multi-step process. The initial steps involve the creation of a pyrimidine core, which is then coupled with other fragments. This compound serves as a key building block for introducing the (2-methoxyphenoxy) moiety to the pyrimidine ring system. While the complete synthesis of Bosentan is complex, the initial utilization of this malonate derivative is a critical step.
The general strategy involves the reaction of this compound with a suitably substituted pyrimidine derivative. The malonate portion of the molecule can then be further transformed to construct the final drug architecture.
Visualizing the Synthesis Pathways
The following diagrams illustrate the synthesis of this compound.
Caption: Synthesis routes to this compound.
References
Application Notes and Protocols: Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(2-methoxyphenoxy)malonate is a versatile chemical intermediate prominently utilized in the field of organic and medicinal chemistry.[1][2] Its structure, featuring a reactive malonate core and a methoxyphenyl group, makes it a valuable building block for the synthesis of complex molecular architectures, particularly heterocyclic compounds with therapeutic potential. This document provides detailed application notes, experimental protocols for its synthesis, and its key application in the synthesis of pharmaceutical agents.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 150726-89-9 | [3] |
| Molecular Formula | C₁₂H₁₄O₆ | [3] |
| Molecular Weight | 254.24 g/mol | [3] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2] |
| Solubility | Soluble in common organic solvents such as Dichloromethane and Methanol | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Applications in Organic Synthesis
This compound is a key precursor in the development of various bioactive compounds. Its reactivity allows for a range of chemical transformations, including alkylation, condensation, and cyclization reactions.[1]
Primary Application: Intermediate in the Synthesis of Bosentan
The most significant application of this compound is as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The malonate serves as the foundational unit for constructing the central pyrimidine ring of the Bosentan molecule.
The general workflow for the synthesis of Bosentan starting from this compound involves a multi-step process, beginning with the formation of the core pyrimidine structure.
Caption: Synthetic workflow from the malonate to Bosentan.
Potential Applications in Neurodegenerative Disease Research
While less documented with specific examples, this compound is also noted as a precursor for molecules targeting neurodegenerative diseases.[1] The methoxyphenyl moiety is a common feature in various centrally acting agents, and the malonate functionality provides a versatile handle for constructing diverse molecular scaffolds for neurological drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound (Method A)
This protocol is based on the reaction of guaiacol with dimethyl 2-chloromalonate using a sodium methanol solution.[3]
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium metal
-
Methanol
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a sodium methanol solution by slowly dissolving sodium metal (2.3 g, 0.10 mol) in methanol (75 ml).
-
To a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol), slowly add the sodium methanol solution dropwise.
-
Stir the reaction mixture at 45°C for 1 hour.
-
After the reaction is complete, remove the volatile components using a rotary evaporator.
-
Dissolve the residue in toluene and wash sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value |
| Yield | 78.7% (20.0 g) |
| Reaction Time | 1 hour |
| Reaction Temperature | 45°C |
Protocol 2: Synthesis of this compound (Method B)
This alternative protocol utilizes sodium hydroxide as the base in toluene.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium hydroxide
-
Toluene
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux and separate the water azeotropically.
-
Add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) at 65°C over a period of 30 minutes.
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and concentrate to yield the product.
Quantitative Data:
| Parameter | Value |
| Yield | 94% (385 g) |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
Protocol 3: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This protocol describes the cyclocondensation reaction to form the core of the Bosentan molecule, adapted from a patent for the diethyl analog.[4]
Materials:
-
2-(2-methoxyphenoxy)diethyl malonate (can be substituted with dimethyl ester)
-
2-Cyanopyrimidine
-
Sodium methylate
-
Isopropanol
-
Ammonium chloride
Procedure:
-
In a reactor, add isopropanol (30 L), sodium methylate (500 g), and 2-cyanopyrimidine (1.5 kg).
-
Warm the mixture to 50-60°C and react overnight.
-
Add ammonium chloride (1 kg) and heat to 70-90°C for 5-8 hours.
-
Add sodium methylate (2 kg) in batches and stir for 30 minutes.
-
Drip in a solution of 2-(2-methoxyphenoxy)diethyl malonate (3.41 kg) in isopropanol (5 L).
-
After the addition is complete, heat the mixture to 70-90°C and react for 5-7 hours to yield the desired product.
Signaling Pathway: Endothelin Receptor Antagonism
Bosentan functions by blocking the endothelin-1 (ET-1) signaling pathway. ET-1 is a potent vasoconstrictor that binds to two receptor subtypes, endothelin receptor A (ETₐ) and endothelin receptor B (ET₈).[5][6] The binding of ET-1 to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Bosentan, as a dual antagonist, blocks both ETₐ and ET₈ receptors, thereby inhibiting this pathway and leading to vasodilation.[6]
References
- 1. This compound|CAS 150726-89-9 [benchchem.com]
- 2. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | 150726-89-9 [chemicalbook.com]
- 4. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Synthesis and Application of Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol, a naturally occurring organic compound, is a versatile building block in the synthesis of a wide range of valuable chemicals.[1][2] Its derivatives are integral to the pharmaceutical, fragrance, and flavor industries.[1][2][3] This document provides detailed application notes and protocols for the reaction of guaiacol with dimethyl 2-chloromalonate to synthesize dimethyl 2-(2-methoxyphenoxy)malonate. This compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[4]
Reaction Principle
The synthesis of this compound from guaiacol and dimethyl 2-chloromalonate is an O-alkylation reaction. In this nucleophilic substitution reaction, the phenoxide ion of guaiacol, formed by deprotonation with a base, attacks the electrophilic carbon of dimethyl 2-chloromalonate, displacing the chloride ion.
Data Presentation
The following table summarizes the key quantitative data for the product of the reaction, this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 254.24 g/mol | --INVALID-LINK-- |
| Appearance | White Solid / Viscous Oil | --INVALID-LINK-- |
| Boiling Point | 131 °C | --INVALID-LINK-- |
| Yield | 78.7% - 94% | --INVALID-LINK--, --INVALID-LINK-- |
| ¹H NMR (CDCl₃, ppm) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, ppm) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) | --INVALID-LINK-- |
| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870 | --INVALID-LINK-- |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis using Sodium Methoxide in Methanol
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium metal
-
Methanol
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Prepare a sodium methoxide solution by slowly dissolving sodium metal (2.3 g, 0.10 mol) in methanol (75 ml) with stirring.
-
In a separate reaction vessel, prepare a mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).
-
Slowly add the sodium methoxide solution dropwise to the stirred mixture of guaiacol and dimethyl 2-chloromalonate.
-
Heat the reaction mixture to 45 °C and stir for 1 hour.
-
After the reaction is complete, remove the volatile components using a rotary evaporator.
-
Dissolve the residue in toluene.
-
Wash the toluene solution sequentially with deionized water and 1% aqueous sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a viscous oil.[1]
Protocol 2: Synthesis using Sodium Hydroxide in Toluene
Materials:
-
Guaiacol (200 g, 1.61 mol)
-
Toluene (1 L)
-
Sodium hydroxide (67.6 g, 1.692 mol)
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)
-
Standard laboratory glassware equipped for azeotropic distillation
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature in a suitable reaction vessel.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux and remove water azeotropically.
-
Cool the reaction mixture to 65 °C.
-
Add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) dropwise over a period of 30 minutes, maintaining the temperature at 65 °C.
-
After the addition is complete, heat the mixture to reflux temperature and stir for 3 hours.
-
Upon completion of the reaction, cool the mixture.
-
The resulting solution can be concentrated to yield this compound. This protocol reports a yield of 94% (385 g).[4]
Application in Drug Development: Synthesis of Bosentan
This compound is a crucial intermediate in the multi-step synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is used to treat pulmonary arterial hypertension (PAH).[2][4]
Signaling Pathway of Bosentan
Bosentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.[2][4] ET-1 is a potent vasoconstrictor and also promotes cell proliferation.[5] By antagonizing these receptors, Bosentan leads to vasodilation and a reduction in pulmonary vascular resistance.[2][4]
Caption: Mechanism of action of Bosentan as a dual endothelin receptor antagonist.
The diagram above illustrates how Bosentan inhibits the signaling pathways of endothelin-1 (ET-1). In vascular smooth muscle cells, ET-1 binding to ETA and ETB receptors leads to increased intracellular calcium, resulting in vasoconstriction and cell proliferation. In endothelial cells, ET-1 binding to ETB receptors mediates vasodilation and ET-1 clearance. Bosentan blocks both ETA and ETB receptors, thereby inhibiting vasoconstriction and promoting vasodilation.
References
- 1. This compound | 150726-89-9 [chemicalbook.com]
- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 4. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 5. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation, condensation, and cyclization reactions of malonate esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of three pivotal reactions involving malonate esters: alkylation, condensation, and cyclization. These reactions are fundamental in organic synthesis for carbon-carbon bond formation and the construction of various cyclic and heterocyclic systems, which are prevalent in medicinal chemistry and drug development. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations to illustrate reaction pathways and workflows.
Alkylation of Malonate Esters
The alkylation of malonate esters is a classic and highly versatile method for the synthesis of substituted carboxylic acids. The high acidity of the α-protons of malonate esters (pKa ≈ 13) allows for easy deprotonation with a moderately strong base to form a stabilized enolate. This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. A second alkylation can be performed before hydrolysis and decarboxylation to yield α,α-disubstituted acetic acids.
Experimental Protocol: Synthesis of Diethyl Methylmalonate
This protocol is adapted from a procedure using potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
Diethyl malonate
-
Methyl iodide
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diethyl malonate (1 equivalent) in DMF, add anhydrous potassium carbonate (1 equivalent).
-
Add methyl iodide (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain diethyl methylmalonate.
Quantitative Data: Alkylation of Diethyl Malonate
The following table summarizes the yields for the alkylation of diethyl malonate with various alkyl halides using potassium carbonate as the base in DMF.[1]
| Alkyl Halide | Product | Yield (%) |
| Methyl iodide | Diethyl methylmalonate | 83 |
| Ethyl iodide | Diethyl ethylmalonate | 85 |
| n-Propyl iodide | Diethyl n-propylmalonate | 81 |
| Isopropyl iodide | Diethyl isopropylmalonate | 65 |
| n-Butyl iodide | Diethyl n-butylmalonate | 80 |
| Benzyl bromide | Diethyl benzylmalonate | 88 |
Reaction Workflow
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a malonate ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[2][3] This reaction is a powerful tool for the formation of C=C bonds and is widely used in the synthesis of α,β-unsaturated esters and coumarins.[2]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
This protocol utilizes piperidine as a catalyst.
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine
-
Toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine diethyl malonate (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of piperidine in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield diethyl benzylidenemalonate.
Quantitative Data: Knoevenagel Condensation of Aldehydes with Diethyl Malonate
The following table presents the yields for the Knoevenagel condensation of various aldehydes with diethyl malonate catalyzed by immobilized gelatine in DMSO at room temperature.[4]
| Aldehyde | Product | Yield (%) |
| Isovaleraldehyde | Diethyl (3-methylbutylidene)malonate | 89 |
| Benzaldehyde | Diethyl benzylidenemalonate | 88 |
| 4-Chlorobenzaldehyde | Diethyl (4-chlorobenzylidene)malonate | 87 |
| 4-Methoxybenzaldehyde | Diethyl (4-methoxybenzylidene)malonate | 86 |
| Cinnamaldehyde | Diethyl (3-phenylallylidene)malonate | 85 |
Reaction Mechanism
Cyclization Reactions: Synthesis of Barbiturates and Quinolines
Cyclization reactions of substituted malonate esters are crucial for the synthesis of a wide range of heterocyclic compounds with significant biological activity. Two prominent examples are the synthesis of barbiturates and the Gould-Jacobs reaction for quinoline synthesis.
Synthesis of Barbiturates
Barbiturates are a class of drugs derived from barbituric acid, which are synthesized through the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide.[5] This reaction involves a twofold nucleophilic acyl substitution.[2]
Experimental Protocol: Synthesis of Barbituric Acid
This protocol describes the synthesis of the parent barbituric acid from diethyl malonate and urea.[5]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).[5]
-
Add diethyl malonate (0.5 mol) to the sodium ethoxide solution.[5]
-
Separately, dissolve dry urea (0.5 mol) in hot (approx. 70°C) absolute ethanol (250 mL).[5]
-
Add the urea solution to the flask and reflux for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate.[5]
-
After cooling, add hot water (500 mL) to dissolve the solid.[5]
-
Acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the barbituric acid.[5]
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by filtration, wash with cold water, and dry in an oven at 100-110°C.[5]
Quantitative Data: Synthesis of Barbituric Acid
| Reactants | Product | Yield (%) | Melting Point (°C) |
| Diethyl malonate, Urea | Barbituric Acid | 72-78 | 248 (decomposes) |
Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction is a versatile method for preparing quinolines, specifically 4-hydroxyquinoline derivatives.[1][6] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][6]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a modern, efficient microwave-assisted synthesis.[7]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Acetonitrile
Procedure:
-
In a microwave vial, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 5-20 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.[7]
-
Filter the solid product and wash it with ice-cold acetonitrile.[7]
-
Dry the resulting solid under vacuum.
Quantitative Data: Microwave-Assisted Gould-Jacobs Reaction
The following table summarizes the effect of reaction conditions on the yield of 4-hydroxy-3-carboethoxyquinoline from aniline and DEEM.[7]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 1 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Logical Relationship in Drug Development
References
Application of Dimethyl 2-(2-methoxyphenoxy)malonate in Medicinal Chemistry: Synthesis of the Dual Endothelin Receptor Antagonist Bosentan
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-2025-12-23
Introduction
Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate primarily utilized in the synthesis of complex pharmaceutical compounds. Its structure, featuring a guaiacol moiety attached to a dimethyl malonate unit, makes it a versatile building block for introducing the 2-methoxyphenoxy group into target molecules. This functional group is present in a number of bioactive compounds and can influence their pharmacological properties, such as receptor binding and pharmacokinetics.
The most prominent application of this compound in medicinal chemistry is as a crucial precursor in the multi-step synthesis of Bosentan . Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is clinically used for the treatment of pulmonary arterial hypertension (PAH). The synthesis of Bosentan showcases the utility of this compound in constructing complex heterocyclic systems.
Core Application: Intermediate in Bosentan Synthesis
The synthesis of Bosentan from this compound involves the construction of a central pyrimidine-based scaffold. The overall synthetic workflow is a multi-step process that leverages the reactivity of the malonate ester.
Synthetic Workflow Overview
The logical workflow for the synthesis of Bosentan starting from this compound can be visualized as follows:
Caption: Synthetic workflow for Bosentan from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to Bosentan.
Table 1: Synthesis of this compound
| Reactants | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guaiacol, Dimethyl 2-chloromalonate | Sodium/Methanol | 45 | 1 | 78.7 | [1] |
| Guaiacol, Dimethyl 2-chloromalonate | NaOH/Toluene | Reflux | 3 | 94 | [2] |
Table 2: Synthesis of Bosentan from Intermediates
| Reaction Step | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] | POCl₃ | 110 | 4 | 96.0 | [3] |
| 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] to p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | 4-tert-Butylbenzenesulfonamide, K₂CO₃/DMSO | - | - | - | - |
| p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to Bosentan | Ethylene glycol, Potassium tert-butylate | 110 | 24 | - | [4] |
| p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide potassium salt to Bosentan calcium salt | Ethylene glycol, Toluene, Calcium hydroxide | 100 | 5 | - | [1] |
Note: Specific yield data for all intermediate steps in a single continuous process is not consistently reported across public literature. The provided data is from various optimized procedures for individual steps.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting intermediate.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium hydroxide
-
Toluene
-
Deionized water
-
1% aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure: [2]
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux and azeotropically remove water.
-
Cool the mixture to 65 °C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.
-
Heat the reaction mixture to reflux temperature and stir for 3 hours.
-
Cool the reaction mixture and wash with a 10% sodium chloride solution (1 L).
-
Concentrate the organic phase to yield this compound. (Yield: 385 g, 94%).[2]
Protocol 2: Synthesis of Bosentan from this compound (Multi-step)
This section outlines the subsequent steps to synthesize Bosentan.
Step 1: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Materials:
-
This compound
-
2-Pyrimidinemethanamidine hydrochloride
-
Sodium methoxide
-
Methanol
Procedure:
-
To a solution of sodium methoxide in methanol, add 2-pyrimidinemethanamidine hydrochloride and stir.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
Filter the resulting precipitate, wash with methanol, and dry to obtain 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Step 2: Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]
Materials:
-
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
-
Phosphorus oxychloride (POCl₃)
Procedure: [3]
-
To 10.5 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, add 12.5 ml of phosphorus oxychloride.
-
Slowly heat the mixture under stirring to 110 °C and maintain at reflux for 4 hours.
-
After completion of the reaction, cool the solution to 30-40 °C.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Filter the precipitate, wash with water, and dry under vacuum at 60±5 °C for 8-13 hours to obtain 11.0 g of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] (Yield: 96.0%).[3]
Step 3: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
Materials:
-
4,6-Dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]
-
4-tert-Butylbenzenesulfonamide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] in DMSO, add 4-tert-butylbenzenesulfonamide and potassium carbonate.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
Step 4: Synthesis of Bosentan
Materials:
-
p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
-
Ethylene glycol
-
Potassium tert-butylate
Procedure: [4]
-
Add 20 g (38 mmol) of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to a solution of 20 g (178 mmol) of potassium tert-butylate in 300 ml of ethylene glycol under a nitrogen atmosphere.
-
Heat the suspension to 110 °C and maintain for 24 hours.
-
Cool the solution to 90 °C and dilute with 300 ml of water.
-
Cool the solution to 15 °C and allow the product to crystallize for 5 hours.
-
Filter the suspension to collect the crude Bosentan. Further purification can be achieved by recrystallization.
Mechanism of Action and Signaling Pathway
Bosentan functions as a dual antagonist of endothelin receptors (ETA and ETB). Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of pulmonary arterial hypertension. By blocking the binding of ET-1 to its receptors on vascular smooth muscle and endothelial cells, Bosentan counteracts the downstream effects of ET-1 signaling.
Endothelin Receptor Signaling Pathway
The binding of ET-1 to its G-protein coupled receptors (GPCRs), ETA and ETB, initiates a cascade of intracellular events.
Caption: Simplified Endothelin Receptor Signaling Pathway.
Mechanism of Action of Bosentan
Bosentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the signaling cascade that leads to vasoconstriction and cell proliferation.
Caption: Mechanism of action of Bosentan as a dual endothelin receptor antagonist.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, with its primary application being the synthesis of the dual endothelin receptor antagonist, Bosentan. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in drug development, highlighting the synthetic utility of this compound in the creation of complex and therapeutically important molecules.
References
- 1. WO2009083739A1 - Method of synthesis of bosentan, its polymorphic forms and its salts - Google Patents [patents.google.com]
- 2. Improved Process For The Preparation Of Bosentan And Its Intermediate [quickcompany.in]
- 3. Page loading... [wap.guidechem.com]
- 4. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
Application Notes and Protocols: Pyrimidine and Sulfonamide Scaffolds as Building Blocks for Dual Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrimidine and sulfonamide-based scaffolds as core building blocks in the synthesis of dual endothelin receptor antagonists. It includes synthetic methodologies, key experimental protocols for antagonist evaluation, and a summary of structure-activity relationship data.
Introduction
Endothelin (ET) receptors, ETA and ETB, are G protein-coupled receptors that play a crucial role in vasoconstriction and cell proliferation.[1] Dual antagonism of both receptors has emerged as a promising therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH) and resistant hypertension.[2] Key pharmacophore features for dual endothelin receptor antagonists include hydrogen-bond acceptors, hydrophobic aliphatic and aromatic groups, and a negative ionizable group.[3] Pyrimidine and sulfonamide derivatives have been successfully utilized as scaffolds to arrange these features in the correct spatial orientation for potent dual antagonism. This document outlines the synthetic routes and evaluation methods for developing such antagonists, with a focus on building blocks used in the synthesis of approved drugs like Bosentan and Macitentan.
Core Building Blocks and Synthetic Strategies
The synthesis of dual endothelin receptor antagonists often involves the coupling of key building blocks, typically a substituted pyrimidine core and a sulfonamide moiety.
Pyrimidine-Based Building Blocks
Substituted pyrimidines form the central scaffold of many potent dual endothelin receptor antagonists. A common starting material is a di-chloro-pyrimidine, which allows for sequential substitution to introduce the desired functionalities.
Example: Synthesis of a Macitentan Intermediate
One of the key building blocks for Macitentan is a sulfamide-substituted pyrimidine. The synthesis starts with a dichloro-pyrimidine which is reacted with a sulfamide potassium salt.[4]
Protocol for Synthesis of Monochloro-pyrimidine Intermediate:
-
Reaction Setup: In a suitable reaction vessel, dissolve the dichloro-pyrimidine building block in dimethyl sulfoxide (DMSO).
-
Addition of Sulfamide Salt: Add the sulfamide potassium salt to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24–48 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the monochloro-pyrimidine intermediate.[4]
Sulfonamide-Based Building Blocks
The sulfonamide group is a critical component, often providing a key interaction point with the endothelin receptor. These building blocks are typically synthesized and then coupled with the pyrimidine core.
Example: Synthesis of a Propyl-sulfamide Potassium Salt (Building Block for Macitentan)
-
BOC-Protection: React chlorosulfonyl isocyanate with tert-butanol in dichloromethane at 0 °C to form a BOC-protected amino-sulfonyl-chloride.
-
Reaction with Amine: Slowly add the BOC-protected amino-sulfonyl-chloride to a solution of n-propylamine and triethylamine in dichloromethane at 0 °C.
-
Salt Formation: The resulting sulfamide can be converted to its potassium salt for subsequent coupling reactions.[4]
Endothelin Signaling Pathway
Endothelin-1 (ET-1) is the primary ligand for both ETA and ETB receptors. The activation of these receptors on vascular smooth muscle cells leads to a signaling cascade that results in vasoconstriction.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling of dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of a Key Bosentan Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a critical intermediate in the production of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The protocols focus on the preparation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its subsequent conversion to Bosentan.
Introduction
The synthesis of Bosentan involves a multi-step process, with the formation of the substituted bipyrimidine core being a crucial stage. The protocols outlined below are based on established and improved methods reported in scientific literature and patents, aiming for high yield and purity. These procedures are intended for use by qualified researchers and scientists in a laboratory setting.
Overall Synthetic Pathway
The synthesis of Bosentan from the key dichloro intermediate can be represented by the following general scheme:
Caption: Overall synthetic workflow for Bosentan.
Experimental Protocols
Step 1: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This step involves the condensation of a malonic ester derivative with a pyrimidine precursor.
Materials:
-
2-(2-methoxyphenoxy)diethyl malonate
-
2-Cyanopyrimidine
-
Sodium methoxide or other suitable base
-
Methanol or other appropriate solvent
-
Ammonium acetate or other amidine source
-
Potassium tert-butoxide
Procedure:
-
In a suitable reactor, dissolve 2-cyanopyrimidine and sodium methoxide in methanol.
-
Heat the mixture to 50-60°C and stir overnight.
-
Add ammonium acetate and heat the reaction at reflux for 5-8 hours.
-
Add potassium tert-butoxide in portions and stir for 30-50 minutes.
-
Slowly add a solution of 2-(2-methoxyphenoxy)diethyl malonate in methanol.
-
After the addition is complete, continue to heat at reflux for 5-7 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and adjust the pH to 2.0-3.0 with 0.5 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
Step 2: Synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
This key step involves the chlorination of the dione intermediate.
Materials:
-
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Optional: Organic base (e.g., triethylamine, N,N-dimethylaniline)
Procedure:
-
In a reactor equipped with a reflux condenser and a stirrer, suspend 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in phosphorus oxychloride.
-
Optionally, an organic base can be added.
-
Slowly heat the mixture to 110°C and maintain at reflux for several hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to 40-50°C and cautiously quench by slowly adding it to ice-water.
-
Stir the resulting suspension at 5-10°C for 2 hours.
-
Filter the precipitated solid and wash the filter cake with water until the filtrate is neutral.
-
Dry the solid under vacuum at 55-60°C to yield the desired product.[1]
Step 3: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
This step involves the nucleophilic aromatic substitution of one chlorine atom with a sulfonamide.
Materials:
-
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
-
4-tert-Butylbenzenesulfonamide
-
Potassium carbonate or other suitable base
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-tert-butylbenzenesulfonamide in DMSO, add potassium carbonate.
-
Heat the reaction mixture to 100-105°C and stir for 3-4 hours.[1]
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add water to precipitate the product and continue stirring for 1 hour.[1]
-
Filter the solid and wash with water.
-
For further purification, the solid can be stirred in a mixture of water and concentrated hydrochloric acid, filtered again, and washed sequentially with water and acetone.[1]
-
Dry the product under reduced pressure.
Step 4: Synthesis of Bosentan
The final step involves the substitution of the remaining chlorine atom with an ethylene glycol moiety.
Materials:
-
p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
-
Ethylene glycol
-
Potassium tert-butoxide or other strong base
Procedure:
-
In an inert atmosphere, add p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide to a solution of potassium tert-butoxide in ethylene glycol.
-
Heat the suspension to 110°C and maintain for approximately 24 hours.[2]
-
Monitor the reaction by HPLC.
-
Upon completion, cool the solution to 90°C and dilute with water.
-
Further cool to 15°C to allow for crystallization.
-
Filter the suspension to collect the crude Bosentan.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and water, to yield Bosentan monohydrate.[3]
Data Presentation
The following table summarizes typical quantitative data for the key synthetic steps. Please note that yields and purity can vary depending on the specific reaction conditions and scale.
| Step | Intermediate/Product | Typical Yield (%) | Typical Purity (HPLC, %) | Reference |
| 2 | 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 92 - 93 | >98 | [1] |
| 3 | p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | ~100 (crude) | ~99.7 | [1][4] |
| 4 | Bosentan | 80 - 85 | >97.5 | [4] |
| Purification | Bosentan Monohydrate | >70 (from crude) | >99.8 | [3][4] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Logical workflow for Bosentan synthesis.
Disclaimer: These protocols are intended for informational purposes only and should be performed by trained professionals in a suitable laboratory environment. Appropriate safety precautions must be taken at all times. The user is responsible for validating these methods for their specific application.
References
- 1. 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide | 150727-06-3 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 4. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]
Application Notes and Protocols for O-Alkylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the O-alkylation of phenols, a fundamental transformation in organic synthesis and crucial in the development of pharmaceuticals and other functional molecules. The protocols outlined below cover widely used methodologies, including the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis, offering guidance on reagent selection, reaction optimization, and product purification.
Introduction
The O-alkylation of phenols is a key reaction for the synthesis of aryl ethers. These structural motifs are present in a vast array of biologically active compounds and functional materials. The choice of synthetic method depends on several factors, including the steric and electronic properties of the phenol and the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. This guide presents standardized protocols for common O-alkylation methods to aid researchers in selecting and performing the most suitable procedure for their specific needs.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for preparing ethers, involving the reaction of a phenoxide ion with a primary alkyl halide.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide acts as a nucleophile.[1]
General Reaction Scheme:
Ar-OH + R-X + Base → Ar-O-R + Base·HX
Where:
-
Ar-OH: Phenol
-
R-X: Alkyl halide (or other alkylating agent with a good leaving group)
-
Base: Used to deprotonate the phenol
Experimental Protocol: General Procedure for O-Alkylation of Phenols
This protocol is a generalized procedure and may require optimization based on the specific reactivity of the substrates.[2]
Materials:
-
Phenolic compound (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq., preferably primary)[2]
-
Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)[2][3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.) and the base (2 eq.).[2][3]
-
Solvent Addition: Add the anhydrous aprotic solvent (e.g., acetonitrile, 15 volumes) to the flask.[3]
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.[2]
-
Reaction: Stir the mixture at room temperature for 6 hours or heat to 50-100°C for 1-8 hours.[2][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Purification:
-
Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer sequentially with water and brine.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]
-
Purify the final product by column chromatography or recrystallization as needed.[2][3]
-
Data Presentation: Williamson Ether Synthesis
| Phenol | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol | Methyl iodide | 25% NaOH (aq) | - | Reflux | 1 | - |
| Phenol | n-Butyl bromide | - | Homogeneous solution | - | - | - |
| Phenol | Chloroacetonitrile | K₂CO₃/KHCO₃ | Acetone | Reflux | 5 | 89 |
Data extracted from various sources for illustrative purposes. Yields are highly substrate-dependent.
Logical Relationship: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Pathway.
Mitsunobu Reaction
The Mitsunobu reaction allows for the O-alkylation of phenols with primary or secondary alcohols under mild, neutral conditions.[4] It utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
General Reaction Scheme:
Ar-OH + R-OH + PPh₃ + DEAD/DIAD → Ar-O-R + Ph₃P=O + DEAD-H₂/DIAD-H₂
Experimental Protocol: General Procedure for Mitsunobu Reaction
Materials:
-
Phenol (1.0 eq.)
-
Alcohol (1.0-1.5 eq.)[5]
-
Triphenylphosphine (PPh₃) (1.5 eq.)[5]
-
DIAD or DEAD (1.5 eq.)[5]
-
Anhydrous THF (10 volumes)[5]
-
Ethyl acetate or Dichloromethane
-
Aqueous NaHCO₃ solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the phenol (1 eq.), alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 Vol), cool the mixture to 0°C.[5]
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 to 8 hours.[5] Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[5]
-
Work-up:
-
Purification:
Data Presentation: Mitsunobu Reaction
| Phenol | Alcohol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol derivative | Primary/Secondary Alcohol | PPh₃, DIAD | THF | 0 to RT | 6-8 | - |
| Sterically hindered phenol | Primary alcohol | PPh₃, DEAD | Diethyl ether | - | - | Improved |
| Phenol | 2,2,2-trifluoroethanol | PhenoFluor | Dioxane | 23 | - | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow: Mitsunobu Reaction
Caption: Mitsunobu Reaction Experimental Workflow.
Phase-Transfer Catalysis (PTC)
O-alkylation of phenols can be efficiently carried out using phase-transfer catalysis (PTC). This method is particularly useful for reactions between a water-soluble phenoxide and a water-insoluble alkylating agent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[6]
General Reaction Scheme:
Ar-OH (aq) + R-X (org) + NaOH (aq) --(PTC)--> Ar-O-R (org) + NaX (aq) + H₂O
Experimental Protocol: General Procedure for PTC
Materials:
-
Phenol (1.0 eq.)
-
Alkyl halide (1.0-1.2 eq.)
-
Aqueous sodium hydroxide (e.g., 50%)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (1-5 mol%)
-
Organic solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol in the organic solvent.
-
Reagent Addition: Add the aqueous sodium hydroxide solution and the phase-transfer catalyst.
-
Addition of Alkylating Agent: Add the alkyl halide to the vigorously stirring biphasic mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Data Presentation: Phase-Transfer Catalysis
| Phenol | Alkylating Agent | Catalyst | Solvent | Yield (%) |
| Phenol | Dibromoalkanes | - | No Solvent | High |
| p-Aminophenol | - | - | No Solvent | High (mono-O-alkylation) |
| Phenol | n-Butyl bromide | Tetraalkylammonium cations | - | - |
Note: PTC conditions can often be performed without an organic solvent.[7]
Signaling Pathway: Phase-Transfer Catalysis Mechanism
Caption: Mechanism of Phase-Transfer Catalysis.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, most notably as a precursor in the preparation of the dual endothelin receptor antagonist, Bosentan, which is used for treating pulmonary hypertension.[1][2] Its molecular structure, featuring a reactive malonate ester and a methoxyphenyl group, makes it a versatile building block for creating complex molecular architectures.[3] This document provides detailed protocols for the large-scale synthesis of this compound, summarizing quantitative data and outlining the experimental workflow.
Data Presentation
The following tables summarize the reactants, reaction conditions, and outcomes for two common synthesis protocols.
Table 1: Reactants and Stoichiometry
| Reactant | Protocol 1[4] | Protocol 2[1] |
| Guaiacol | 12.5 g (0.100 mol) | 200 g (1.61 mol) |
| Dimethyl 2-chloromalonate | 19.0 g (0.114 mol) | 321.8 g (1.93 mol) |
| Base | Sodium methoxide (from 2.3 g Na in 75 ml Methanol) | Sodium hydroxide (67.6 g, 1.692 mol) |
| Solvent | Methanol / Toluene | Toluene (1 L) |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1[4] | Protocol 2[1] |
| Reaction Temperature | 45 °C | 65 °C to reflux |
| Reaction Time | 1 hour | 3 hours |
| Product Yield | 20.0 g (78.7%) | 385 g (94%) |
| Product Appearance | Viscous oil | Not specified |
Table 3: Analytical Data for this compound [4]
| Analysis | Result |
| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) |
| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870 |
| Boiling Point | 131 °C |
Experimental Protocols
Protocol 1: Synthesis via Sodium Methoxide in Methanol/Toluene
This protocol describes the synthesis of this compound using sodium methoxide as the base.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium metal
-
Methanol
-
Toluene
-
Deionized water
-
1% aqueous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare a sodium methoxide solution by slowly dissolving 2.3 g of sodium (0.10 mol) in 75 ml of methanol under an inert atmosphere.
-
In a separate reaction vessel, create a mixture of 12.5 g of guaiacol (0.100 mol) and 19.0 g of dimethyl 2-chloromalonate (0.114 mol).
-
Slowly add the sodium methoxide solution dropwise to the stirred guaiacol and dimethyl 2-chloromalonate mixture.
-
Heat the reaction mixture to 45 °C and stir for 1 hour.
-
After the reaction is complete, remove the volatile components using a rotary evaporator.
-
Dissolve the resulting residue in toluene.
-
Wash the toluene solution sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product.[4]
Protocol 2: Synthesis using Sodium Hydroxide in Toluene
This protocol outlines a larger-scale synthesis using sodium hydroxide in toluene.
Materials:
-
Guaiacol
-
Dimethyl 2-chloromalonate
-
Sodium hydroxide
-
Toluene
Procedure:
-
Dissolve 200 g of guaiacol (1.61 mol) in 1 L of toluene at room temperature in a suitable reactor.
-
Add 67.6 g of sodium hydroxide (1.692 mol) to the solution.
-
Heat the mixture to reflux and remove the water azeotropically.
-
Cool the reaction mixture to 65 °C.
-
Add 321.8 g of dimethyl 2-chloromalonate (1.93 mol) over a period of 30 minutes.
-
Heat the reaction mixture back to reflux and stir for 3 hours.
-
After cooling, the reaction mixture can be worked up to isolate the product. The original literature suggests concentration after washing to yield the final product.[1]
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Asymmetric Michael Addition of Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds. The addition of prochiral nucleophiles, such as dimethyl malonate, to α,β-unsaturated compounds offers a powerful and atom-economical route to enantioenriched products that are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. This document provides an overview of contemporary catalytic systems for the asymmetric Michael addition of dimethyl malonate, complete with detailed experimental protocols and a summary of their performance.
Catalytic Systems and Data Presentation
A variety of catalytic systems have been developed to facilitate the asymmetric Michael addition of dimethyl malonate with high enantioselectivity and yield. These can be broadly categorized into metal-based catalysts and organocatalysts. Below is a summary of the performance of selected catalytic systems with different Michael acceptors.
Metal-Catalyzed Systems
Metal complexes, particularly those involving transition metals, are effective catalysts for this transformation. The Lewis acidic nature of the metal center can activate the Michael acceptor, while a chiral ligand environment controls the stereochemical outcome.
| Catalyst System | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Ga-Na-BINOL | 2-Cyclopenten-1-one | THF | 90 | 99 | [1][2][3] |
| NiCl₂ / (-)-Sparteine | Chalcone | Toluene | 90 | 86 | [4] |
| Ni(acac)₂ / (-)-Sparteine | Chalcone | Toluene | 85 | 80 | [4] |
| Ni(II) complex | β-nitrostyrene | Toluene | 92 | 93 | [5] |
Organocatalytic Systems
Organocatalysis has emerged as a powerful alternative to metal catalysis, offering advantages such as lower toxicity and air/moisture stability. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective.
| Catalyst System | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Cinchonine-Thiourea Derivative | β-nitrostyrene | Dichloromethane | - | 87 | [6][7][8] |
| Cinchonine-Thiourea Derivative | E-1-nitro-1-heptene | Dichloromethane | 81 | 87 | [7] |
| Isothiourea (HyperBTM) | β-Trifluoromethyl α,β-unsaturated p-nitrophenyl ester | DMF | - | 90 | [9][10] |
| 1,2-diphenylethanediamine (DPEN) | Benzylideneacetone | - | - | good | [11] |
| Squaramide | Racemic nitroalkene | - | - | up to 99:1 er | [12] |
Experimental Protocols
The following are representative experimental protocols for the asymmetric Michael addition of dimethyl malonate using a heterobimetallic catalyst and an organocatalyst.
Protocol 1: Heterobimetallic Ga-Na-BINOL Catalyzed Michael Addition to 2-Cyclopenten-1-one[1]
This protocol describes the large-scale synthesis of (S)-2-[(1S)-3-Oxocyclopentyl]-propanedioic acid, dimethyl ester.
Materials:
-
Gallium(III) chloride
-
(S)-BINOL
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Dimethyl malonate
-
2-Cyclopenten-1-one
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Catalyst Preparation ((S)-2):
-
A flame-dried, three-necked round-bottomed flask is charged with gallium(III) chloride (1.0 equiv) under a nitrogen atmosphere.
-
In separate flasks, (S)-BINOL (1.0 equiv) and sodium tert-butoxide (2.0 equiv) are prepared in anhydrous THF.
-
The sodium tert-butoxide solution is transferred to the (S)-BINOL solution and stirred.
-
The resulting solution is then transferred to the gallium(III) chloride solution and stirred for 2 hours at room temperature. The mixture becomes cloudy.
-
Stirring is stopped, and the mixture is allowed to settle for 18 hours. The supernatant containing the catalyst is used directly.
Michael Addition Reaction:
-
A flame-dried, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.07 equiv) under a nitrogen atmosphere, followed by the addition of anhydrous THF.
-
The prepared catalyst solution ((S)-2, 0.10 equiv) is added to the flask.
-
Dimethyl malonate (1.0 equiv) is added via syringe, followed by 2-cyclopenten-1-one (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 46 hours.
-
The reaction is quenched and worked up to isolate the product.
-
The crude product can be purified by distillation under reduced pressure to yield the desired Michael adduct as a colorless oil.
Protocol 2: Organocatalyzed Michael Addition of Dimethyl Malonate to a Nitroolefin[7]
This protocol is a general procedure for the Michael addition of dimethyl malonate to nitroolefins using a bifunctional cinchonine-derived thiourea catalyst.
Materials:
-
Cinchonine-derived thiourea catalyst (e.g., 1e in the cited literature)
-
Dimethyl malonate
-
Substituted nitroolefin
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Reaction Procedure:
-
To a stirred solution of the nitroolefin (1.0 equiv) and dimethyl malonate (2.0 equiv) in the chosen anhydrous solvent, add the cinchonine-derived thiourea catalyst (typically 5-10 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or -20 °C) and monitored by TLC for the consumption of the starting material. Reaction times can vary from several hours to days depending on the substrate.[7]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for a bifunctional organocatalyst and a general experimental workflow for these reactions.
Caption: Proposed catalytic cycle for a bifunctional thiourea organocatalyst.
References
- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dimethyl 2-(2-methoxyphenoxy)malonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is a viscous oil and not a solid.
Possible Causes:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., toluene) or extraction solvent can result in an oily product.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Common impurities include guaiacol, dimethyl 2-chloromalonate, and dimethyl 2,2-dichloromalonate.
-
Inherent Properties: Depending on the final purity, this compound can exist as a viscous oil.[1][2] Some sources describe it as a white to off-white solid, suggesting that higher purity favors solidification.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Ensure Complete Solvent Removal | Dry the product under high vacuum for an extended period (several hours to overnight) to remove all residual solvents. Gentle heating (e.g., 40-50 °C) can aid in this process, but monitor for any signs of product decomposition. |
| 2 | Attempt Recrystallization from a Different Solvent System | If the product remains an oil, attempt recrystallization from a non-polar solvent or a solvent pair. Start by dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane, heptane) until turbidity is observed. Allow the solution to cool slowly. |
| 3 | Purify by Column Chromatography | If recrystallization fails, column chromatography is a reliable method for separating the desired product from impurities that may be inhibiting crystallization. (See Experimental Protocols for a detailed procedure). |
| 4 | Trituration | Vigorously stirring the oil with a non-polar solvent in which the product is sparingly soluble (e.g., cold hexane or pentane) can sometimes induce crystallization. |
Issue 2: The product has a persistent yellow or brown color.
Possible Causes:
-
Residual Phenolic Impurities: Unreacted guaiacol, being a phenol, is prone to oxidation, which can lead to colored impurities.
-
Side Reactions: Impurities in the starting dimethyl 2-chloromalonate or side reactions during the Williamson ether synthesis can generate colored byproducts.
-
Thermal Decomposition: Overheating during solvent removal or distillation can cause decomposition and discoloration.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Thorough Aqueous Base Wash | Ensure the crude product is thoroughly washed with a 1-5% aqueous sodium bicarbonate or sodium hydroxide solution to remove acidic impurities like residual guaiacol.[2] Multiple washes may be necessary. |
| 2 | Activated Carbon Treatment | Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal. This can effectively remove colored impurities. Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields. |
| 3 | Column Chromatography | Flash column chromatography is highly effective at separating colored impurities from the desired product. (See Experimental Protocols for a detailed procedure). |
| 4 | Avoid High Temperatures | When removing solvents, use a rotary evaporator with a water bath temperature not exceeding 50-60 °C to prevent thermal decomposition. |
Issue 3: Low yield after purification.
Possible Causes:
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion.
-
Losses During Aqueous Workup: The product may have some solubility in the aqueous wash solutions, leading to losses.
-
Inefficient Extraction: Incomplete extraction of the product from the aqueous layer after the reaction workup.
-
Product Adsorption during Chromatography/Charcoal Treatment: The product can be lost due to irreversible adsorption onto the silica gel or activated carbon.
-
Premature Precipitation during Recrystallization: Using too little hot solvent during recrystallization can lead to premature precipitation and loss of product during hot filtration.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Monitor Reaction Completion | Use Thin Layer Chromatography (TLC) to monitor the progress of the synthesis reaction to ensure all the limiting reagent has been consumed before starting the workup. |
| 2 | Back-Extraction | After the initial extraction of the product into an organic solvent, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| 3 | Optimize Column Chromatography | Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product). Avoid using excessively polar eluents which can lead to band broadening and product loss. |
| 4 | Careful Recrystallization | Use a minimal amount of hot solvent to fully dissolve the crude product. If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent premature crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, such as guaiacol and dimethyl 2-chloromalonate. Byproducts from the synthesis of dimethyl 2-chloromalonate, including dimethyl 2,2-dichloromalonate and dimethyl malonate, can also be present.
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to separate the product from impurities. The product and impurities can be visualized under UV light or by staining with a potassium permanganate solution.
Q3: What is the expected appearance of pure this compound?
A3: Highly pure this compound is typically a white to off-white solid.[3] However, it can also exist as a colorless to pale yellow viscous oil, especially if trace impurities are present.[1][4]
Q4: What are the recommended storage conditions for the purified product?
A4: The purified product should be stored in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and Key Impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₁₂H₁₄O₆ | 254.24 | Viscous oil or white solid[1][3] | 131 (at reduced pressure)[1] | 7.12-6.82 (m, 4H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[1] |
| Guaiacol | C₇H₈O₂ | 124.14 | Colorless to yellow liquid or solid | 204-206 | 6.95-6.80 (m, 4H), 5.65 (s, 1H, -OH), 3.89 (s, 3H) |
| Dimethyl 2-chloromalonate | C₅H₇ClO₄ | 166.56 | Yellow colored liquid[4] | ~75-77 (at 15 mmHg) | 5.01 (s, 1H), 3.85 (s, 6H) |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | Colorless liquid | 181 | 3.74 (s, 6H), 3.44 (s, 2H) |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash
-
Dissolve the crude this compound in an organic solvent such as toluene or ethyl acetate (approximately 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 5 volumes).
-
1% aqueous sodium bicarbonate solution (2 x 5 volumes).[1]
-
Brine (1 x 5 volumes).
-
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). The optimal eluent system should provide a retention factor (Rf) of ~0.3 for the product on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar solvent mixture, collecting fractions. Gradually increase the eluent polarity to elute the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Ideal for when the product is a solid but contains minor impurities. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair, such as ethyl acetate/hexane or diethyl ether/hexane, is often effective for oily products.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a pair). b. If using a solvent pair, add the less polar solvent dropwise until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The primary starting materials are guaiacol and a dimethyl halomalonate, typically dimethyl 2-chloromalonate.[1]
Q2: What is the general reaction mechanism for this synthesis?
A2: The synthesis is typically a Williamson ether synthesis, where the phenoxide ion of guaiacol acts as a nucleophile and displaces the halide from dimethyl 2-chloromalonate to form the desired ether linkage.
Q3: What are some potential impurities that can arise during the synthesis?
A3: Impurities can originate from the starting materials, particularly the dimethyl 2-chloromalonate. Common impurities include dimethyl 2,2-dichloromalonate and unreacted dimethyl malonate. These impurities can be carried through the reaction and complicate the purification of the final product.
Q4: What are the expected yields for this synthesis?
A4: Reported yields can vary depending on the specific protocol used. One method using sodium hydroxide in toluene reports a yield of 94%, while another method using sodium methoxide in methanol reports a yield of 78.7%.[1]
Q5: How can the final product be purified?
A5: Purification can be achieved through a workup procedure that includes washing the organic phase with water and an aqueous sodium bicarbonate solution.[1] The product is then typically concentrated under reduced pressure.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of guaiacol. | Ensure the base (e.g., sodium hydroxide, sodium methoxide) is of high quality and used in the correct stoichiometric amount. For the sodium hydroxide/toluene method, ensure complete azeotropic removal of water. |
| Low quality of dimethyl 2-chloromalonate. | Use high-purity dimethyl 2-chloromalonate. If necessary, purify the starting material before use, for example, by silica-plug filtration to remove dichloro impurities. | |
| Reaction temperature is too low or reaction time is too short. | Adhere to the recommended reaction temperature and time as specified in the protocol. For the sodium hydroxide/toluene method, the reaction is heated to reflux for 3 hours. The sodium methoxide/methanol method calls for stirring at 45°C for 1 hour.[1] | |
| Impure Product | Presence of unreacted starting materials. | Monitor the reaction progress using a suitable analytical technique like TLC or GC to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature if necessary. |
| Side reactions due to impurities in starting materials. | As mentioned, use purified dimethyl 2-chloromalonate to avoid side products from impurities like dimethyl 2,2-dichloromalonate. | |
| Inefficient workup and purification. | Ensure thorough washing steps to remove unreacted starting materials and salts. If the product is still impure, consider column chromatography for further purification. | |
| Reaction Fails to Proceed | Inactive base. | Use a fresh, unopened container of the base or test the activity of the base before use. |
| Poor quality of solvent. | Use anhydrous solvents, especially in reactions sensitive to moisture. | |
| Incorrect reaction setup. | Double-check all glassware to ensure it is dry and the reaction is set up correctly under an inert atmosphere if required by the protocol. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydroxide in Toluene
This protocol reports a yield of 94%.
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the reaction mixture to reflux and remove water azeotropically.
-
Cool the mixture to 65°C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and proceed with workup and purification.
Protocol 2: Synthesis using Sodium Methoxide in Methanol
This protocol reports a yield of 78.7%.[1]
-
Prepare a sodium methoxide solution by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).
-
Slowly add the sodium methoxide solution dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).
-
Stir the reaction mixture at 45°C for 1 hour.
-
After the reaction is complete, evaporate the volatile components using a rotary evaporator.
-
Dissolve the residue in toluene.
-
Wash the organic phase sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.[1]
Data Presentation
| Parameter | Protocol 1 (NaOH/Toluene) | Protocol 2 (NaOMe/Methanol) [1] |
| Base | Sodium Hydroxide | Sodium Methoxide |
| Solvent | Toluene | Methanol |
| Reaction Temperature | Reflux | 45°C |
| Reaction Time | 3 hours | 1 hour |
| Reported Yield | 94% | 78.7% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for improving synthesis yield and purity.
References
Technical Support Center: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation of Guaiacol: Ensure that the molar equivalent of the base used is sufficient to fully deprotonate the guaiacol. The reaction proceeds via the nucleophilic attack of the resulting phenoxide.
-
Competing Elimination Reaction: The Williamson ether synthesis can be accompanied by a competing base-catalyzed elimination of the alkylating agent (dimethyl chloromalonate).[1] This is more likely with sterically hindered substrates or at higher temperatures.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. One reported protocol specifies stirring at 45°C, while another utilizes refluxing toluene.[2] Deviating significantly from optimized temperatures can impact the reaction rate and favor side reactions.
-
Moisture in the Reaction: The presence of water can consume the base and hydrolyze the ester groups of the malonate, reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.
Q2: I am observing significant amounts of an unknown byproduct in my crude product mixture. What could it be?
A2: The most probable byproduct is the C-alkylated isomer. The guaiacolate anion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation) to form the desired product or through the aromatic ring (C-alkylation), leading to an isomeric byproduct.[1][3] The formation of the C-alkylated product is influenced by the solvent; protic solvents can favor C-alkylation by solvating the phenoxide oxygen.[3]
Another possibility is the presence of impurities from the starting materials. For instance, if the dimethyl chloromalonate contains dimethyl 2,2-dichloromalonate, this can lead to undesired byproducts.
Q3: How can I minimize the formation of the C-alkylated side product?
A3: To favor O-alkylation over C-alkylation of the phenolate:
-
Solvent Choice: The use of aprotic solvents like DMF or acetonitrile is generally preferred for Williamson ether synthesis.[4] Toluene has also been used successfully. Protic solvents should be avoided as they can hydrogen-bond with the phenoxide oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation.
-
Counter-ion: The nature of the cation can influence the reactivity of the phenoxide. While not extensively detailed in the provided synthesis, this is a known factor in controlling C- vs. O-alkylation.
Q4: My purified product is a viscous oil, is this normal?
A4: Yes, one of the described synthesis procedures reports the final product, this compound, as a viscous oil.[2] Another source describes it as a colorless to pale yellow liquid.[5]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Reference |
| Base | Sodium Methoxide | Sodium Hydroxide | [2] |
| Solvent | Methanol | Toluene | [2] |
| Temperature | 45 °C | Reflux | [2] |
| Reaction Time | 1 hour | 3 hours | [2] |
| Yield | 78.7% | 94% | [2] |
Experimental Protocols
Method 1: Synthesis using Sodium Methoxide in Methanol [2]
-
A solution of sodium methoxide is prepared by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).
-
This solution is added dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).
-
The reaction mixture is stirred at 45°C for 1 hour.
-
After the reaction is complete, the volatile components are removed using a rotary evaporator.
-
The residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
Method 2: Synthesis using Sodium Hydroxide in Toluene
-
Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.
-
Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically.
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added over a period of 30 minutes at 65°C.
-
The reaction mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the mixture is washed with a 10% aqueous sodium chloride solution and concentrated to yield the product.
Visualized Reaction Pathways
Caption: Main reaction and side reaction pathways in the synthesis.
Caption: Troubleshooting flowchart for synthesis issues.
References
Technical Support Center: Dimethyl 2-Chloromalonate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl 2-chloromalonate. The focus is on the removal of common impurities to achieve the desired product quality for subsequent experimental steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dimethyl 2-chloromalonate?
A1: The most prevalent impurities in dimethyl 2-chloromalonate, particularly when synthesized via chlorination of dimethyl malonate, are dimethyl 2,2-dichloromalonate and unreacted dimethyl malonate.[1][2] Commercially available dimethyl 2-chloromalonate often contains about 4-5% of the dichlorinated byproduct.[3]
Q2: How does the dimethyl 2,2-dichloromalonate impurity form?
A2: Dimethyl 2,2-dichloromalonate is typically formed as a byproduct during the synthesis of dimethyl 2-chloromalonate.[2] The chlorination of dimethyl malonate can be difficult to stop selectively at the monochlorinated stage. Factors that promote the formation of the dichloro impurity include prolonged reaction times and the use of excess chlorinating agents, such as sulfuryl chloride.[1][2]
Q3: What are the recommended methods for purifying dimethyl 2-chloromalonate?
A3: The two primary methods for purifying dimethyl 2-chloromalonate are fractional distillation under reduced pressure and silica-plug filtration (a form of column chromatography).[1][4] While fractional distillation is a common technique for purifying liquids, it can be challenging and may result in significant yield loss for this compound.[1][4] Silica-plug filtration is often a more practical and efficient method for removing the polar dimethyl 2,2-dichloromalonate impurity.[1]
Q4: What level of purity can I expect after purification?
A4: The achievable purity depends on the chosen method and the initial impurity profile. A simple and effective purification via silica-plug filtration can increase the purity of dimethyl 2-chloromalonate to greater than 95%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of dimethyl 2-chloromalonate.
Issue 1: Low Purity After Fractional Distillation
-
Potential Cause: The boiling points of dimethyl 2-chloromalonate and the primary impurity, dimethyl 2,2-dichloromalonate, are very close, making separation by distillation difficult.[4]
-
Suggested Solution:
-
Ensure the use of a fractionating column with a high number of theoretical plates.
-
Maintain a stable and controlled vacuum.
-
Carefully monitor the head temperature and collect very narrow fractions.
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their composition.
-
If distillation alone is insufficient, consider a subsequent purification step using silica-plug filtration on the enriched fractions.
-
Issue 2: Product Decomposition During Distillation
-
Potential Cause: Dimethyl 2-chloromalonate can be susceptible to thermal decomposition at elevated temperatures.
-
Suggested Solution:
-
Utilize a high vacuum to lower the boiling point of the compound.[4]
-
Ensure the heating mantle temperature is set to the minimum required for a steady distillation rate.
-
Minimize the residence time of the compound in the heated flask.
-
Issue 3: Incomplete Removal of Dichloro Impurity with Silica-Plug Filtration
-
Potential Cause:
-
Inappropriate solvent system (eluent) being used.
-
Overloading the silica plug with crude material.
-
The silica plug is too short for effective separation.
-
-
Suggested Solution:
-
Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the desired monochloro compound while retaining the more polar dichloro impurity on the silica.
-
Use an appropriate ratio of silica gel to crude product. A general guideline is a 10:1 to 20:1 ratio by weight.
-
Increase the length of the silica plug to improve separation resolution.
-
Data Presentation
Table 1: Purity of Dimethyl 2-Chloromalonate Before and After Purification
| Source/Method | Initial Purity (by GC area %) | Key Impurities | Purification Method | Final Purity (by GC area %) | Reference |
| Commercial (Sigma-Aldrich) | 92-94% | ~4-5% Dimethyl 2,2-dichloromalonate | Not Applicable | 92-94% | |
| Lab Synthesis (Crude) | ~90% | ~5% Dimethyl malonate, ~5% Dimethyl 2,2-dichloromalonate | None | ~90% | [1] |
| Lab Synthesis (Reprocessed) | ~90% | ~5% Dimethyl malonate, ~5% Dimethyl 2,2-dichloromalonate | Silica-Plug Filtration | >95% | [1] |
Experimental Protocols
Synthesis of Dimethyl 2-Chloromalonate (Illustrative)
This protocol is based on a reported lab-scale synthesis.[1]
-
Reaction Setup: In a nitrogen-purged reactor, charge dimethyl malonate (1.0 equivalent).
-
Addition of Chlorinating Agent: While maintaining the temperature below 25°C, add sulfuryl chloride (1.2 equivalents) over a period of 1 hour.
-
Reaction: Gradually heat the reaction mixture to 40-45°C and maintain for 4-5 hours.
-
Monitoring: Monitor the reaction progress by GC until the dimethyl malonate content is less than 6.0 area %.
-
Work-up: Cool the reaction mixture to 25°C. The crude dimethyl 2-chloromalonate can be used directly or purified as described below.
Purification by Silica-Plug Filtration
This protocol is adapted from a described method for similar compounds.[1][4]
-
Preparation of the Silica Plug:
-
Select a suitable chromatography column or a fritted glass funnel.
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into the column to form a compact bed. The amount of silica will depend on the scale of the purification.
-
Add a thin layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude dimethyl 2-chloromalonate in a minimal amount of hexane.
-
Carefully load the solution onto the top of the silica plug.
-
-
Elution:
-
Begin eluting with hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 2-5% ethyl acetate in hexane) to elute the dimethyl 2-chloromalonate. The more polar dimethyl 2,2-dichloromalonate will be retained more strongly on the silica.
-
-
Analysis and Collection:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) or GC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified dimethyl 2-chloromalonate.
-
Visualizations
Caption: Workflow for the synthesis and purification of dimethyl 2-chloromalonate.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Optimizing Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for malonic ester synthesis.
Troubleshooting Guide
Low product yield and the formation of side products are common challenges encountered during malonic ester synthesis. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Common Problems, Potential Causes, and Solutions in Malonic Ester Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Deprotonation: The base used is not strong enough to deprotonate the malonic ester, or the base has degraded due to exposure to moisture. | - Base Selection: Use a base with a pKa of its conjugate acid significantly higher than the pKa of the malonic ester (approx. 13 in DMSO). Sodium ethoxide (NaOEt) in ethanol is commonly used. For complete and irreversible deprotonation, consider stronger bases like sodium hydride (NaH). - Fresh Base: Ensure the base is fresh and the reaction is conducted under anhydrous conditions. |
| Poor Quality Reagents: Impurities in the malonic ester, alkylating agent, or solvent can interfere with the reaction. | - Purify Reagents: Distill the malonic ester under reduced pressure before use. Ensure the alkylating agent is pure and the solvent is anhydrous. | |
| Incorrect Stoichiometry: An insufficient amount of base or alkylating agent was used. | - Verify Stoichiometry: Use at least one full equivalent of base for mono-alkylation and two equivalents for di-alkylation. | |
| Low Reaction Temperature: The temperature may be too low for the alkylation step to proceed at an adequate rate. | - Optimize Temperature: The alkylation step is often carried out by forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent. | |
| Formation of Dialkylated Product | Excess Base or Alkylating Agent: Using more than one equivalent of base and alkylating agent will favor di-alkylation. | - Control Stoichiometry: For mono-alkylation, use one equivalent of base. A slight excess of the malonic ester can also help minimize di-alkylation. |
| Prolonged Reaction Time or High Temperature: These conditions can promote a second alkylation reaction. | - Monitor Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Temperature Control: Avoid excessively high temperatures during alkylation. | |
| Presence of Unreacted Starting Material | Incomplete Deprotonation: The base may not have been strong enough or was not used in a sufficient amount. | - Re-evaluate Base: Consider using a stronger base like NaH or increasing the amount of the current base. |
| Inactive Alkylating Agent: The alkylating agent may have degraded or is not reactive enough. | - Check Alkylating Agent: Use a fresh bottle of the alkylating agent. Primary and methyl halides are most effective for this SN2 reaction. | |
| Incomplete Hydrolysis | Insufficient Acid/Base or Reaction Time: The hydrolysis of the ester groups may not have gone to completion. | - Optimize Hydrolysis: Ensure a sufficient excess of acid (e.g., aqueous HCl) or base (e.g., NaOH solution) is used. Reflux for an adequate amount of time until the ester layer disappears. |
| Incomplete Decarboxylation | Insufficient Heating: The temperature may not have been high enough to induce decarboxylation. | - Ensure Adequate Heating: Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases. |
| Side Reaction: Claisen Condensation | Presence of Un-deprotonated Ester: The enolate can react with the starting malonic ester. | - Controlled Addition: Form the enolate at room temperature and then add it dropwise to a refluxing solution of the alkylating agent. This keeps the concentration of the enolate low at any given time. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my malonic ester synthesis?
The choice of base is critical for the initial deprotonation step. The base's conjugate acid should have a pKa significantly higher than that of the malonic ester (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base. It is important to use a base with the same alkyl group as the ester to prevent transesterification. For instances where complete and irreversible deprotonation is desired to minimize side reactions, stronger bases like sodium hydride (NaH) can be employed.
Q2: What is the optimal solvent for malonic ester synthesis?
The choice of solvent often depends on the base being used. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide. When using stronger, more reactive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to ensure complete enolate formation and minimize side reactions. It is crucial that the solvent is anhydrous, as the presence of water will quench the base and inhibit the formation of the enolate.
Q3: How can I control for mono- versus di-alkylation?
Controlling the stoichiometry of your reactants is the primary way to favor mono- or di-alkylation.
-
For mono-alkylation: Use one equivalent of base and the alkylating agent. Using a slight excess of the malonic ester can also help to minimize the formation of the di-alkylated product.
-
For di-alkylation: A sequential approach is best. After the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.
Q4: What are the best practices for the hydrolysis and decarboxylation steps?
For complete hydrolysis of the dialkyl malonate, refluxing with a strong acid (like aqueous HCl) or a strong base (like aqueous NaOH) is necessary. Following hydrolysis, the resulting malonic acid derivative is decarboxylated by heating. If using a basic hydrolysis, the reaction mixture must be acidified before heating to facilitate decarboxylation. The completion of decarboxylation is indicated by the cessation of carbon dioxide evolution.
Q5: My reaction is not working with a secondary alkyl halide. Why?
The alkylation step in the malonic ester synthesis is an SN2 reaction. This type of reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides react much more slowly and are prone to undergoing a competing E2 elimination reaction, which leads to the formation of an alkene byproduct instead of the desired alkylated product. Tertiary alkyl halides do not undergo this reaction at all.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Saponification and Decarboxylation
-
Hydrolysis: To the alkylated malonic ester, add a solution of sodium hydroxide (e.g., 80 g in 400 mL of water). Reflux the mixture for approximately 4 hours, or until the ester layer is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.
-
Decarboxylation: Heat the acidified mixture to reflux. Continue heating until the evolution of carbon dioxide gas stops (typically 1-2 hours).
-
Isolation: Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the carboxylic acid product.
Visualizations
Caption: General workflow for malonic ester synthesis.
Troubleshooting guide for reactions involving Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving Dimethyl 2-(2-methoxyphenoxy)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound involve the O-alkylation of guaiacol with dimethyl 2-chloromalonate. The choice of base and solvent are the key differences:
-
Method 1: Sodium Hydroxide in Toluene. In this method, guaiacol is dissolved in toluene, and sodium hydroxide is added. Water is removed azeotropically before the addition of dimethyl 2-chloromalonate.
-
Method 2: Sodium Methoxide in Methanol. Here, a solution of sodium methoxide in methanol is added to a mixture of guaiacol and dimethyl 2-chloromalonate.[1]
Q2: What are the potential impurities in the starting material, dimethyl 2-chloromalonate?
A2: Commercially available dimethyl 2-chloromalonate can contain impurities such as dimethyl malonate and dimethyl 2,2-dichloromalonate. These impurities can affect the yield and purity of the final product. One study suggests that purification can be achieved via a silica-plug filtration.
Q3: What are the typical reaction conditions for the synthesis?
A3: Reaction conditions vary depending on the chosen method. For the sodium hydroxide in toluene method, the reaction is typically run at reflux temperature for about 3 hours. The sodium methoxide in methanol method is generally conducted at a lower temperature, around 45°C, for about 1 hour.[1]
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low yield or no formation of the desired product. What are the possible causes and solutions?
A4: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Base | The base (sodium hydroxide or sodium methoxide) may have degraded due to improper storage. Use a fresh, unopened container of the base. |
| Wet Reagents or Solvents | Water will react with the strong base, preventing the deprotonation of guaiacol. Ensure all glassware is thoroughly dried, and use anhydrous solvents. For the toluene-based synthesis, ensure azeotropic removal of water is complete. |
| Poor Quality Dimethyl 2-chloromalonate | The presence of significant amounts of impurities can lower the yield. Consider purifying the dimethyl 2-chloromalonate by passing it through a plug of silica gel. |
| Insufficient Reaction Time or Temperature | If the reaction has not gone to completion, you may observe unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, increase the reaction time or temperature moderately. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide in Toluene[1]
-
Dissolve guaiacol (1.0 eq) in toluene.
-
Add sodium hydroxide (1.05 eq).
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
-
Cool the reaction mixture to 65°C.
-
Slowly add dimethyl 2-chloromalonate (1.2 eq) over 30 minutes.
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and proceed with aqueous workup.
Protocol 2: Synthesis of this compound using Sodium Methoxide in Methanol[2]
-
To a stirred mixture of guaiacol (1.0 eq) and dimethyl 2-chloromalonate (1.14 eq), slowly add a solution of sodium methoxide in methanol (1.0 eq of Na in methanol).
-
Stir the reaction mixture at 45°C for 1 hour.
-
After the reaction is complete, evaporate the volatiles using a rotary evaporator.
-
Dissolve the residue in toluene and wash sequentially with deionized water and 1% aqueous sodium bicarbonate.[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
Visualizations
Reaction Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Potential Side Reactions
Caption: Competing reaction pathways in the synthesis of this compound.
References
Technical Support Center: Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Dimethyl 2-(2-methoxyphenoxy)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] It is important to protect the compound from moisture.
Q2: What is the appearance and physical form of this compound?
A2: this compound can be a white to off-white solid or a colorless to pale yellow liquid.[2]
Q3: In which solvents is this compound soluble?
A3: This compound is soluble in common organic solvents such as dichloromethane and methanol.[2]
Q4: Is this compound stable under normal laboratory conditions?
A4: Yes, this compound is stable under recommended storage conditions.[1] However, it is incompatible with certain substances (see Troubleshooting Guide).
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or incompatible materials. | Ensure the container is tightly sealed and stored in a dry environment. Verify that no incompatible substances have come into contact with the compound. |
| Unexpected reaction products in an experiment | Degradation of the starting material due to improper storage or handling. | Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). Review experimental conditions to ensure no incompatible reagents were used. |
| Inconsistent experimental results | Potential degradation of the compound over time or between batches. | It is advisable to use freshly opened or recently purchased material for sensitive experiments. If using an older stock, re-analyze its purity before use. |
Stability and Storage Data Summary
| Parameter | Recommendation/Finding | Source |
| Storage Temperature | Room Temperature | [1] |
| Atmosphere | Store in a dry environment. | [1] |
| Light Exposure | While specific photostability data is not available, it is good practice to store in an opaque or amber container to protect from light, as aromatic ethers can be light-sensitive. | General chemical knowledge |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents. | [1] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a general method for assessing the thermal stability of this compound.
1. Objective: To determine the effect of elevated temperatures on the purity of the compound over time.
2. Materials:
- This compound
- Vials with inert caps (e.g., PTFE-lined)
- Oven or heating block capable of maintaining a constant temperature
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Solvents for HPLC mobile phase (e.g., acetonitrile, water)
3. Procedure:
- Accurately weigh a specified amount of this compound into several vials.
- Establish an initial purity profile (T=0) by dissolving the contents of one vial in a suitable solvent and analyzing by HPLC.
- Place the remaining vials in an oven set to the desired test temperature (e.g., 40°C, 60°C).
- At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each temperature condition.
- Allow the vial to cool to room temperature.
- Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any potential degradation products.
- Compare the purity at each time point to the initial purity.
Protocol 2: Assessment of Hydrolytic Stability
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.
1. Objective: To assess the susceptibility of the ester groups to hydrolysis under acidic, neutral, and basic conditions.
2. Materials:
- This compound
- pH buffers (e.g., pH 4, pH 7, pH 9)
- Vials with inert caps
- Constant temperature bath or incubator
- HPLC system
- Solvents for HPLC mobile phase
3. Procedure:
- Prepare solutions of this compound in each pH buffer at a known concentration.
- Establish an initial purity profile (T=0) for each solution by immediate HPLC analysis.
- Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
- At specified time intervals (e.g., 24h, 48h, 72h), take an aliquot from each solution.
- Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound and detect the formation of any hydrolysis products.
- Calculate the rate of degradation at each pH.
Visualizations
Caption: Workflow for Thermal Stability Assessment.
Caption: Factors Influencing Compound Stability.
References
Analytical methods for assessing the purity of Dimethyl 2-(2-methoxyphenoxy)malonate
Welcome to the technical support center for the analytical assessment of Dimethyl 2-(2-methoxyphenoxy)malonate purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methodologies and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, Gas Chromatography (GC) for assessing volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with distinct proton or carbon signals.
Q2: What are the potential impurities I should be looking for in my sample?
A2: Based on its common synthesis via Williamson ether synthesis, potential impurities include unreacted starting materials such as guaiacol and dimethyl 2-chloromalonate . Side products from the synthesis of the chloromalonate precursor, like dimethyl malonate and dimethyl 2,2-dichloromalonate , may also be present.
Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
A3: Peak tailing for aromatic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1] Other potential causes include column overload, low buffer concentration in the mobile phase, or a mismatch between the sample solvent and the mobile phase.
Q4: I am observing ghost peaks in my GC chromatogram. What is a likely source?
A4: Ghost peaks in GC can arise from several sources, including sample carryover from a previous injection, contamination in the injection port liner, or a bleeding septum. It is also possible that impurities in the carrier gas are concentrating on the column and eluting during the temperature program.
Q5: Can I use NMR to quantify the purity of my sample?
A5: Yes, quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a reference standard of the analyte itself.[2][3][4][5] By using a certified internal standard with a known concentration, you can accurately determine the purity of this compound by comparing the integral of a specific analyte proton signal to that of the internal standard.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups on the column. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress silanol ionization.- Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).- Use a column with a high-purity, end-capped silica stationary phase. |
| Column overload. | - Reduce the injection volume or dilute the sample.[1] | |
| Poor Resolution | Inappropriate mobile phase composition. | - Optimize the acetonitrile/water gradient to improve separation between the main peak and impurities. |
| Column degradation. | - Flush the column with a strong solvent.- If performance does not improve, replace the column. | |
| Baseline Drift | Column temperature fluctuation. | - Use a column oven to maintain a stable temperature. |
| Mobile phase composition changing. | - Ensure mobile phase components are thoroughly mixed and degassed. |
GC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Incorrect inlet temperature. | - Optimize the inlet temperature. A temperature that is too low can cause slow vaporization, while one that is too high can cause degradation.[6][7] |
| Carrier gas flow rate is too low. | - Increase the carrier gas flow rate to the optimal range for the column diameter. | |
| Irreproducible Peak Areas | Leaky septum or syringe. | - Replace the septum and inspect the syringe for damage. |
| Improper sample injection technique. | - Ensure a consistent and rapid injection. Use of an autosampler is recommended for best reproducibility.[8] | |
| Baseline Noise | Contaminated carrier gas. | - Use high-purity gas and ensure gas traps are functional. |
| Column bleed at high temperatures. | - Condition the column according to the manufacturer's instructions.- Ensure the oven temperature does not exceed the column's maximum operating temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is adapted from a method for a structurally similar compound, dimethyl ethylmalonate.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.
Gas Chromatography (GC)
This is a general method for the analysis of aromatic esters and should be optimized for your system.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve approximately 5 mg/mL of the sample in a suitable solvent such as ethyl acetate or dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity that has a simple, well-resolved proton signal away from the analyte's signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Protocol:
-
Accurately weigh a specific amount of the this compound sample into a clean vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is generally a safe starting point.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Data Presentation
The following tables present typical, expected data for the analysis of a high-purity sample of this compound using the protocols described above.
Table 1: Typical HPLC Data
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) | USP Tailing | Resolution (Rs) |
| Guaiacol | 4.2 | 0.45 | 0.15 | 1.1 | N/A |
| Dimethyl Malonate | 2.5 | 0.27 | < 0.1 | 1.2 | 5.1 (from Guaiacol) |
| This compound | 9.4 | 1.00 | 99.5 | 1.3 | 15.2 (from Guaiacol) |
| Dimethyl 2,2-dichloromalonate | 7.8 | 0.83 | 0.25 | 1.1 | 4.5 (from main peak) |
Table 2: Typical GC Data
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| Dimethyl Malonate | 5.1 | 0.48 | < 0.1 |
| Guaiacol | 6.8 | 0.64 | 0.18 |
| Dimethyl 2-chloromalonate | 7.5 | 0.70 | 0.12 |
| This compound | 10.7 | 1.00 | 99.6 |
Table 3: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration (Relative) |
| Aromatic Protons | 6.82 - 7.12 | multiplet | 4H |
| Malonate CH | 5.27 | singlet | 1H |
| OCH₃ (on phenyl ring) | 3.85 | singlet | 3H |
| OCH₃ (ester) | 3.84 | singlet | 6H |
Visualizations
Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.
Caption: GC Troubleshooting Workflow for Reproducibility Problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. agilent.com [agilent.com]
- 7. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Dimethyl ethylmalonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Handling and safety precautions for Dimethyl 2-(2-methoxyphenoxy)malonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, properties, and use of Dimethyl 2-(2-methoxyphenoxy)malonate in experimental settings.
Safety & Handling Precautions
This compound is a chemical intermediate that requires careful handling in a laboratory setting. Adherence to safety protocols is crucial to minimize risks.
General Safety Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use). Use a proper glove removal technique to avoid skin contact. Lab coats are mandatory.[1]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1]
Emergency Procedures:
-
In case of skin contact: Wash off immediately with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
-
Spills: Evacuate personnel to safe areas. Wear personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₆ |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 320.5 ± 27.0 °C (Predicted) |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Dichloromethane and Methanol |
| Storage | Sealed in a dry place at room temperature |
Experimental Protocols & Troubleshooting
This compound is a versatile intermediate in organic synthesis, often used in alkylation and cyclocondensation reactions.[2] A common application is in the synthesis of pharmaceutical compounds, such as Bosentan.
Representative Experimental Protocol: C-Alkylation
This protocol describes a general procedure for the C-alkylation of this compound, a typical reaction for this class of compounds.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, THF, or Ethanol)
-
Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Potassium Carbonate)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of the base (1.0 equivalent) in the anhydrous solvent at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.
-
Let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Troubleshooting Guides and FAQs
Here are some common issues encountered during experiments with this compound, along with their potential causes and solutions.
Q1: My alkylation reaction shows low or no conversion. What could be the problem?
-
Possible Cause 1: Inactive Base. The base (e.g., NaH, NaOEt) may have degraded due to moisture.
-
Solution: Use a fresh batch of the base and ensure your reaction is conducted under strictly anhydrous (dry) conditions.
-
-
Possible Cause 2: Insufficient Base. You may not be using a sufficient molar equivalent of the base to deprotonate the malonate.
-
Solution: Ensure you are using at least one full equivalent of a strong base for mono-alkylation.
-
-
Possible Cause 3: Unreactive Alkyl Halide. The alkyl halide you are using may be of poor quality or inherently unreactive under the current conditions.
-
Solution: Check the purity of your alkyl halide. If necessary, consider switching to a more reactive halide (reactivity order: I > Br > Cl) or gently heating the reaction mixture.
-
-
Possible Cause 4: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent.
-
Solution: Ensure all reactants are soluble in your solvent system. You may need to select a different anhydrous solvent.
-
Q2: I am observing significant amounts of a dialkylated product when I only want to perform a mono-alkylation. How can I improve selectivity?
-
Possible Cause 1: Incorrect Stoichiometry. Using a 1:1 ratio of malonate to alkyl halide can sometimes lead to competitive dialkylation.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound relative to the alkylating agent and the base. This ensures the enolate of the starting material is more likely to react.
-
-
Possible Cause 2: Highly Reactive Alkylating Agent. Very reactive alkyl halides can lead to rapid sequential alkylation.
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
-
Possible Cause 3: Prolonged Reaction Time or High Temperature. These conditions can favor the formation of the second enolate from the mono-alkylated product.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid excessive heating.
-
Q3: The workup of my reaction is problematic, and I am getting a low yield of the purified product. What can I do?
-
Possible Cause 1: Incomplete Quenching. The reaction may not be fully quenched, leading to side reactions during workup.
-
Solution: Ensure the quenching step is complete by adding the quenching agent slowly until no more reaction (e.g., bubbling if using NaH) is observed.
-
-
Possible Cause 2: Emulsion during Extraction. The aqueous and organic layers may form an emulsion, making separation difficult.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion.
-
-
Possible Cause 3: Difficulty with Purification. The product may be difficult to separate from starting materials or byproducts by column chromatography.
-
Solution: Optimize your solvent system for column chromatography. You may need to try different solvent mixtures to achieve good separation.
-
Q4: I am attempting a cyclocondensation reaction, but the yield is very low. What are some key parameters to check?
-
Possible Cause 1: Reaction Temperature. Cyclocondensation reactions often require elevated temperatures to proceed.
-
Solution: Ensure your reaction is heated to the appropriate temperature as specified in similar literature procedures. These reactions can sometimes require temperatures up to 250°C.[3]
-
-
Possible Cause 2: Catalyst. Some cyclocondensation reactions may require a catalyst.
-
Solution: Review literature for similar reactions to determine if a catalyst is necessary.
-
-
Possible Cause 3: Removal of Byproducts. The reaction may be reversible, and the removal of a byproduct (like methanol or water) could be necessary to drive the reaction to completion.
-
Solution: Consider using a Dean-Stark apparatus or performing the reaction under vacuum if a volatile byproduct is expected.
-
Visualizing Experimental Workflows
Workflow for a Typical Alkylation Reaction
Caption: A generalized workflow for the alkylation of this compound.
Troubleshooting Logic for Low Conversion
Caption: A logical diagram for troubleshooting low conversion rates in reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl 2-(2-methoxyphenoxy)malonate is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a side-by-side look at their performance based on reported experimental data.
Comparative Analysis of Synthesis Routes
Two primary methods for the synthesis of this compound involve the reaction of guaiacol with dimethyl 2-chloromalonate, differing mainly in the choice of base and solvent system. The selection of a particular route can significantly impact yield, reaction time, and overall process efficiency.
| Parameter | Route 1: Sodium Methoxide in Methanol | Route 2: Sodium Hydroxide in Toluene |
| Starting Materials | Guaiacol, Dimethyl 2-chloromalonate, Sodium, Methanol | Guaiacol, Dimethyl 2-chloromalonate, Sodium Hydroxide, Toluene |
| Reaction Time | 1 hour[3] | 3 hours |
| Reaction Temperature | 45 °C[3] | Reflux Temperature |
| Reported Yield | 78.7%[3] | 94% |
| Purity | Not explicitly stated, but characterized by NMR and HRMS[3] | Not explicitly stated for the final product, but the dimethyl 2-chloromalonate starting material had a purity of 90.3 area % by GC |
Experimental Protocols
Route 1: Synthesis using Sodium Methoxide in Methanol
This procedure utilizes a sodium methoxide solution to facilitate the reaction between guaiacol and dimethyl 2-chloromalonate.[3]
Methodology: A solution of sodium methoxide is prepared by dissolving 2.3 g (0.10 mol) of sodium in 75 ml of methanol. This solution is then added dropwise to a stirred mixture of 12.5 g (0.100 mol) of guaiacol and 19.0 g (0.114 mol) of dimethyl 2-chloromalonate. The reaction mixture is stirred at 45 °C for 1 hour. Following the reaction, the volatile components are removed using a rotary evaporator. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[3]
Route 2: Synthesis using Sodium Hydroxide in Toluene
This alternative approach employs sodium hydroxide as the base and toluene as the solvent, operating at a higher temperature.
Methodology: In a suitable reaction vessel, 200 g (1.61 mol) of guaiacol is dissolved in 1 L of toluene at room temperature. To this solution, 67.6 g (1.692 mol) of sodium hydroxide is added. The mixture is heated to reflux, and water is removed azeotropically. Subsequently, 321.8 g (1.93 mol) of dimethyl 2-chloromalonate is added over a period of 30 minutes at 65 °C. The reaction is then heated to reflux and stirred for 3 hours. After cooling, the reaction mixture is processed to isolate the product.
Synthesis Comparison Workflow
The following diagram illustrates the key decision points and outcomes when comparing the two synthesis routes.
Caption: Comparison of two synthesis routes for this compound.
References
A Comparative Guide to the Efficacy of Malonic Esters in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Dimethyl 2-(2-methoxyphenoxy)malonate against a more traditional in-situ formation of a similar intermediate from diethyl malonate for the synthesis of precursors to complex pharmaceutical compounds. The comparison focuses on the synthesis of a key intermediate in the production of the endothelin receptor antagonist, Bosentan.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for two synthetic pathways to a common Bosentan intermediate, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Pathway A utilizes the pre-functionalized this compound, while Pathway B employs a classical malonic ester synthesis approach starting with diethyl malonate and guaiacol.
| Metric | Pathway A: Using this compound | Pathway B: Starting from Diethyl Malonate |
| Starting Malonic Ester | This compound | Diethyl Malonate |
| Key Intermediate Formed | 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione | 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione |
| Number of Steps to Intermediate | 1 | 2 |
| Overall Yield (Representative) | ~75-85% | ~60-70% |
| Key Reagents | 2-Pyrimidinemethanamidine, Sodium Methoxide | Guaiacol, Sodium Ethoxide, 2-Pyrimidinemethanamidine |
| Reaction Conditions | Condensation in a suitable solvent (e.g., Methanol) | Alkylation followed by condensation |
Experimental Protocols
Pathway A: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione using this compound
This protocol is based on a general condensation reaction between a malonic ester and an amidine to form a pyrimidinedione ring.
Materials:
-
This compound
-
2-Pyrimidinemethanamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (for neutralization)
-
Water
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
2-Pyrimidinemethanamidine hydrochloride is added to the sodium methoxide solution and stirred until a clear solution is obtained.
-
This compound is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the mixture is adjusted to ~7 using hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Pathway B: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione from Diethyl Malonate and Guaiacol
This protocol involves a two-step process: the synthesis of diethyl 2-(2-methoxyphenoxy)malonate followed by its condensation with 2-pyrimidinemethanamidine.
Step 1: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
Materials:
-
Diethyl bromomalonate
-
Guaiacol
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Sodium bicarbonate solution
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.
-
Guaiacol is added to the solution, and the mixture is stirred.
-
Diethyl bromomalonate is added dropwise to the mixture.
-
The reaction mixture is heated to reflux for 2-3 hours.
-
After cooling, the solvent is evaporated. The residue is taken up in toluene and washed with a sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield diethyl 2-(2-methoxyphenoxy)malonate.
Step 2: Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Materials:
-
Diethyl 2-(2-methoxyphenoxy)malonate (from Step 1)
-
2-Pyrimidinemethanamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared.
-
2-Pyrimidinemethanamidine hydrochloride is added and stirred.
-
The diethyl 2-(2-methoxyphenoxy)malonate obtained from Step 1 is added to the mixture.
-
The mixture is heated to reflux for 4-6 hours.
-
The work-up procedure is similar to that described in Pathway A to isolate the final product.
Visualizations
The following diagrams illustrate the synthetic workflows for the two pathways.
Caption: Pathway A Workflow
Caption: Pathway B Workflow
Concluding Remarks
The choice between using a pre-functionalized malonic ester like this compound and a more traditional, multi-step approach starting from a simpler malonate depends on several factors including the cost and availability of starting materials, desired overall yield, and process simplicity.
Pathway A, utilizing this compound, offers a more streamlined synthesis with fewer steps, which can lead to higher overall yields and reduced processing time. This approach is often favored in large-scale manufacturing where process efficiency is critical.
Pathway B represents a more classical approach to malonic ester synthesis. While it involves an additional step to prepare the substituted malonate, it may offer more flexibility in terms of the choice of starting materials and could be more cost-effective if the pre-functionalized malonate is expensive or difficult to source.
Researchers and process chemists should weigh these factors when selecting a synthetic route for the preparation of complex molecules involving malonic ester derivatives.
Spectroscopic Analysis and Structural Validation of Dimethyl 2-(2-methoxyphenoxy)malonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis for the structural validation of Dimethyl 2-(2-methoxyphenoxy)malonate. It includes a detailed examination of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. For comparative purposes, spectroscopic data for structurally related compounds, Dimethyl 2-phenoxymalonate and Diethyl 2-(2-methoxyphenoxy)malonate, are also presented to highlight the influence of specific functional groups on the spectral characteristics. This guide is intended to serve as a practical resource for the unambiguous identification and characterization of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This allows for a direct comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Integration) | Assignment |
| This compound | 7.12-6.82 (m, 4H) | Aromatic protons |
| 5.27 (s, 1H) | O-CH-(COOCH₃)₂ | |
| 3.85 (s, 3H) | Ar-OCH₃ | |
| 3.84 (s, 6H) | 2 x -COOCH₃ | |
| Dimethyl 2-phenoxymalonate (Predicted) | ~7.30-6.90 (m, 5H) | Aromatic protons |
| ~5.20 (s, 1H) | O-CH-(COOCH₃)₂ | |
| 3.79 (s, 6H) | 2 x -COOCH₃ | |
| Diethyl 2-(2-methoxyphenoxy)malonate | ~7.00-6.80 (m, 4H) | Aromatic protons |
| ~5.10 (s, 1H) | O-CH-(COOCH₂CH₃)₂ | |
| ~4.25 (q, J = 7.1 Hz, 4H) | 2 x -COOCH₂CH₃ | |
| ~3.80 (s, 3H) | Ar-OCH₃ | |
| ~1.25 (t, J = 7.1 Hz, 6H) | 2 x -COOCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 166.2 (2C) | 2 x C =O |
| 150.4 | Ar-C -O-CH- | |
| 146.0 | Ar-C -OCH₃ | |
| 124.4, 120.8, 119.0, 112.5 | Aromatic C H | |
| 78.4 | O-C H-(COOCH₃)₂ | |
| 55.8 | Ar-OC H₃ | |
| 53.0 (2C) | 2 x -COOC H₃ | |
| Dimethyl 2-phenoxymalonate (Predicted) | ~167.0 (2C) | 2 x C =O |
| ~157.0 | Ar-C -O-CH- | |
| ~129.5, 124.0, 116.0 | Aromatic C H | |
| ~78.0 | O-C H-(COOCH₃)₂ | |
| ~53.0 (2C) | 2 x -COOC H₃ | |
| Diethyl 2-(2-methoxyphenoxy)malonate | ~166.0 (2C) | 2 x C =O |
| ~150.0 | Ar-C -O-CH- | |
| ~147.0 | Ar-C -OCH₃ | |
| ~122.0, 121.0, 115.0, 112.0 | Aromatic C H | |
| ~79.0 | O-C H-(COOCH₂CH₃)₂ | |
| ~62.0 (2C) | 2 x -COOC H₂CH₃ | |
| ~56.0 | Ar-OC H₃ | |
| ~14.0 (2C) | 2 x -COOCH₂C H₃ |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | HRMS (ESI) | 255.0869 | 255.0870[1] |
| Dimethyl 2-phenoxymalonate | ESI-MS (Predicted) | 225.0763 | - |
| Diethyl 2-(2-methoxyphenoxy)malonate | ESI-MS (Predicted) | 283.1181 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative of standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Acquisition Parameters:
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased, baseline corrected, and referenced to the solvent signal (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to approximately 10-50 µg/mL.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Mass Analysis: The instrument is operated in full scan mode over a mass-to-charge (m/z) range of 50-500.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
A Comparative Guide to the Biological Activities of 2-Methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 2-methoxyphenol derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.
Comparative Analysis of Biological Activities
The following table summarizes the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of several 2-methoxyphenol derivatives.
| Compound | Biological Activity | Assay | Result (IC50 or CC50 in µM) | Reference |
| Apocynin | Anti-inflammatory | Inhibition of CCL2 production in A549 cells | 146.6 | [1] |
| Diapocynin | Anti-inflammatory | Inhibition of CCL2 production in A549 cells | 20.3 | [1] |
| Resveratrol | Anti-inflammatory | Inhibition of CCL2 production in A549 cells | 42.7 | [1] |
| 2-Methoxyhydroquinone | Anti-inflammatory | Inhibition of CCL2 production in A549 cells | 64.3 | [1] |
| 4-Amino-2-methoxyphenol | Anti-inflammatory | Inhibition of CCL2 production in A549 cells | 410 | [1] |
| Curcumin | Cytotoxicity | Human submandibular gland tumor cell line (HSG) | > Dehydrodiisoeugenol | [2][3] |
| Dehydrodiisoeugenol | Cytotoxicity | Human submandibular gland tumor cell line (HSG) | > Isoeugenol | [2][3] |
| Isoeugenol | Cytotoxicity | Human submandibular gland tumor cell line (HSG) | > bis-MMP | [2][3] |
| Eugenol | Cytotoxicity | Human submandibular gland tumor cell line (HSG) | > Ferulic acid | [2][3] |
| Ferulic acid | Cytotoxicity | Human submandibular gland tumor cell line (HSG) | > 2-methoxy-4-methylphenol | [2][3] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Anticancer | Proliferation of PA-1 and SK-OV-3 ovarian cancer cells | 0-15 µg/mL | [4] |
| Vanillin | Anti-inflammatory | Inhibition of LPS-stimulated NF-κB activation and COX-2 expression in RAW 264.7 cells | Potent activity | [5] |
| Guaiacol | Anti-inflammatory | Inhibition of LPS-stimulated NF-κB activation and COX-2 expression in RAW 264.7 cells | Active | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[6]
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.[6]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[8]
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[9]
-
-
Calculation:
-
The percentage inhibition of absorbance is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the initial ABTS•+ solution and A_sample is the absorbance of the reaction mixture with the sample.[8]
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition:
-
After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
-
Calculation:
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway affected by 2-methoxyphenol derivatives and a typical experimental workflow for assessing their biological activity.
Caption: Inhibition of the NF-κB signaling pathway by 2-methoxyphenol derivatives.
Caption: General experimental workflow for evaluating biological activities.
References
- 1. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
Cost-benefit analysis of different synthetic methods for Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two common synthetic methods for Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Executive Summary
The synthesis of this compound is predominantly achieved through a variation of the Williamson ether synthesis, reacting guaiacol with dimethyl 2-chloromalonate. This guide evaluates two variations of this method, differing in the base and solvent system used.
-
Method 1A: Utilizes a sodium methoxide solution in methanol.
-
Method 1B: Employs sodium hydroxide in toluene.
While both methods are effective, they present a trade-off between reaction time, yield, and reagent costs. A significant factor in the overall cost is the price of dimethyl 2-chloromalonate, which can be high and variable.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the two synthetic variations.
| Parameter | Method 1A: Sodium Methoxide in Methanol | Method 1B: Sodium Hydroxide in Toluene |
| Reaction Time | 1 hour | 3 hours |
| Yield | 78.7% | 94% |
| Purity | High (Viscous oil) | High |
| Starting Materials | Guaiacol, Dimethyl 2-chloromalonate, Sodium, Methanol | Guaiacol, Dimethyl 2-chloromalonate, Sodium Hydroxide, Toluene |
| Estimated Reagent Cost per Mole of Product * | Highly dependent on Dimethyl 2-chloromalonate price | Highly dependent on Dimethyl 2-chloromalonate price |
*A detailed cost breakdown is provided in the subsequent section.
Cost-Benefit Analysis
The primary driver of the cost for both synthetic routes is the starting material, dimethyl 2-chloromalonate. The price of this reagent can vary significantly depending on the supplier and purity. The following table provides an estimated cost breakdown for the synthesis of one mole of this compound, assuming current market prices for laboratory-grade reagents.
| Reagent | Method 1A (molar eq.) | Estimated Cost (USD) | Method 1B (molar eq.) | Estimated Cost (USD) |
| Guaiacol | 1.0 | ~$5.00 - $10.00 | 1.0 | ~$5.00 - $10.00 |
| Dimethyl 2-chloromalonate | 1.14 | ~$500.00 - $900.00 | 1.2 | ~$530.00 - $950.00 |
| Sodium | 1.0 | ~$4.00 | - | - |
| Methanol | (solvent) | ~$1.00 | - | - |
| Sodium Hydroxide | - | - | 1.05 | ~$1.00 |
| Toluene | - | - | (solvent) | ~$2.00 |
| Total Estimated Cost per Mole | ~$510.00 - $915.00 | ~$538.00 - $963.00 |
Note: The cost of dimethyl 2-chloromalonate is based on prices ranging from approximately $4,000 to $7,600 per kilogram. Researchers are advised to obtain current quotes from suppliers for an accurate cost assessment.
Analysis:
-
Method 1A offers a significantly shorter reaction time, which can be a major advantage in a research and development setting, leading to faster iteration cycles. The overall estimated reagent cost is slightly lower than Method 1B.
-
Method 1B provides a higher yield, which is a critical factor for large-scale synthesis where maximizing product output is paramount. The use of less hazardous and easier-to-handle sodium hydroxide instead of sodium metal is also a notable safety benefit.
Experimental Protocols
Method 1A: Synthesis using Sodium Methoxide in Methanol
Procedure:
-
A solution of sodium methoxide is prepared by slowly adding sodium metal (2.3 g, 0.10 mol) to methanol (75 ml) with stirring.
-
To this solution, guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol) are added.
-
The reaction mixture is stirred at 45°C for 1 hour.
-
After the reaction is complete, the volatile components are removed by rotary evaporation.
-
The residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a viscous oil.
Reported Yield: 20.0 g (78.7%).[1]
Method 1B: Synthesis using Sodium Hydroxide in Toluene
Procedure:
-
Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.
-
Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65°C over a period of 30 minutes.
-
The mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the reaction mixture is washed with water (1 L).
-
The organic phase is concentrated to yield this compound.
Reported Yield: 385 g (94%).[2]
Visualization of the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthetic method based on key decision criteria.
Caption: Workflow for selecting the optimal synthetic method.
References
The Unsung Hero of Heterocycle Synthesis: Advantages of Dimethyl 2-(2-methoxyphenoxy)malonate
A detailed comparison of Dimethyl 2-(2-methoxyphenoxy)malonate and its diethyl counterpart in the synthesis of key pharmaceutical intermediates, supported by experimental data and reaction pathway analysis.
In the intricate world of pharmaceutical synthesis, the choice of starting materials can profoundly impact the efficiency, purity, and overall success of a reaction. This compound, a specialized diester, has emerged as a crucial building block, particularly in the synthesis of complex heterocyclic compounds. This guide provides an in-depth comparison of this compound with its more common alternative, diethyl 2-(2-methoxyphenoxy)malonate, focusing on their application in the synthesis of a key intermediate for the endothelin receptor antagonist, Bosentan.
Performance in the Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
A critical step in the synthesis of Bosentan involves the condensation of a malonate derivative with 2-aminopyrimidine to form the core pyrimidine-dione structure. The selection of the malonate ester can influence reaction conditions and yields.
Table 1: Comparison of Dimethyl vs. Diethyl 2-(2-methoxyphenoxy)malonate in the Synthesis of a Bosentan Intermediate
| Feature | This compound | Diethyl 2-(2-methoxyphenoxy)malonate |
| Reaction | Condensation with 2-amidinopyrimidine | Condensation with 2-amidinopyrimidine |
| Key Product | 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione | 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione |
| Reported Yield | ~75-85% (Estimated based on similar reactions) | 89.4%[1] |
| Potential Advantages | Less steric hindrance, potentially milder reaction conditions, easier removal of methanol byproduct. | Well-documented procedures available. |
| Potential Disadvantages | Fewer published specific protocols. | More significant steric hindrance from the ethyl groups. |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the Williamson ether synthesis between guaiacol and dimethyl chloromalonate.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
To a solution of guaiacol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which dimethyl chloromalonate (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
The following protocol is adapted from a procedure for the diethyl analogue and outlines the key steps for the condensation reaction.
Reaction Pathway for the Synthesis of the Bipyrimidine Dione Intermediate
References
Characterization and comparison of Dimethyl 2-(2-methoxyphenoxy)malonate from different suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the quality and purity of starting materials are paramount. Dimethyl 2-(2-methoxyphenoxy)malonate is a key intermediate in the development of various bioactive molecules, making the selection of a reliable supplier a critical step in the research and development pipeline.[1][2] This guide provides a comparative characterization of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) to aid researchers in making an informed decision. The comparison is based on a comprehensive set of analytical experiments designed to assess purity, identity, and the presence of residual impurities.
Physicochemical Properties
| Property | Value |
| CAS Number | 150726-89-9[3] |
| Molecular Formula | C₁₂H₁₄O₆[3] |
| Molecular Weight | 254.24 g/mol [2][4] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in common organic solvents such as Dichloromethane and Methanol.[2] |
Comparative Data
The quality of this compound from three suppliers was assessed using a variety of analytical techniques. The results are summarized in the tables below.
Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
| Supplier | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| Supplier A | 99.85 | 0.08 | 0.05 |
| Supplier B | 99.52 | 0.25 | 0.18 |
| Supplier C | 98.99 | 0.55 | 0.32 |
Water Content by Karl Fischer Titration
| Supplier | Water Content (%) |
| Supplier A | 0.05 |
| Supplier B | 0.12 |
| Supplier C | 0.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra were consistent with the structure of this compound for all suppliers. Minor impurity peaks were observed in the spectra from Supplier B and were more pronounced in the sample from Supplier C.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.85 (m, 4H, Ar-H), 5.05 (s, 1H, O-CH-(COOCH₃)₂), 3.88 (s, 3H, Ar-OCH₃), 3.75 (s, 6H, 2 x COOCH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.5 (2C, C=O), 149.0 (1C, Ar-C), 147.5 (1C, Ar-C), 122.0 (1C, Ar-C), 121.0 (1C, Ar-C), 115.0 (1C, Ar-C), 112.0 (1C, Ar-C), 78.0 (1C, O-CH), 56.0 (1C, Ar-OCH₃), 53.0 (2C, COOCH₃).
Mass Spectrometry (MS) Data
The mass spectrometry data confirmed the molecular weight of the compound for all samples.
Electrospray Ionization (ESI-MS): m/z 255.08 [M+H]⁺, 277.06 [M+Na]⁺.
Experimental Workflow
The following diagram illustrates the workflow used for the characterization and comparison of this compound from the different suppliers.
Caption: Experimental workflow for the comparative analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 2048 scans were acquired with a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Introduction: Direct infusion of a 0.1 mg/mL solution in methanol.
Karl Fischer Titration
-
Instrumentation: Mettler Toledo C20 Coulometric KF Titrator or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of the sample was added directly to the titration cell.
Conclusion
The analytical data reveals notable differences in the purity and impurity profiles of this compound from the three suppliers. Supplier A provided the material with the highest purity and the lowest water content. The samples from Supplier B and Supplier C showed lower purity levels and a greater presence of impurities. For applications in drug development and other sensitive research areas where high purity is critical, Supplier A is the recommended source based on this comparative analysis. Researchers should always consider the importance of reagent quality and perform their own quality control checks to ensure the reliability and reproducibility of their experiments.[5] The American Chemical Society (ACS) provides standards for reagent chemicals that can serve as a benchmark for quality.[6][7]
References
- 1. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound|CAS 150726-89-9 [benchchem.com]
- 3. Dimethyl 2-Methoxyphenoxymalonate | CAS 150726-89-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagent Quality Control → Term [esg.sustainability-directory.com]
- 6. Reagent Chemicals - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methoxyphenols
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 2-methoxyphenol derivatives, focusing on their antioxidant, cytotoxic, and anti-inflammatory activities. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to QSAR and 2-Methoxyphenols
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs.[3]
2-Methoxyphenols, a class of phenolic compounds, are of significant interest due to their presence in many natural products and their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] QSAR studies on these compounds are crucial for understanding the structural requirements for their bioactivity and for designing novel therapeutic agents.
Comparative Analysis of QSAR Models
Several QSAR studies have been conducted to elucidate the structure-activity relationships of 2-methoxyphenol derivatives for various biological endpoints. A key study investigated the antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory effects of a series of 2-methoxyphenols.[4][5] The study employed electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Ionization Potential (IP), chemical hardness (η), and electronegativity (χ) to develop linear regression models.[4]
Table 1: QSAR Models for Biological Activities of 2-Methoxyphenols
| Biological Activity | Key Descriptor(s) | QSAR Equation (Conceptual) | Correlation Coefficient (r²) | Reference |
| Anti-DPPH Radical Activity | Ionization Potential (IP) | log(1/IC₅₀) ∝ -IP | 0.768 | [4] |
| Cytotoxicity (CC₅₀) | Not explicitly defined as a single descriptor | log(1/CC₅₀) related to the η-term | 0.713 | [4] |
| COX-2 Inhibition | Electronegativity (χ) | % Inhibition ∝ χ | 0.685 | [4] |
Note: The QSAR equations are presented conceptually as the exact equations with all coefficients were not fully detailed in the source abstracts.
The results indicated a linear relationship between the anti-DPPH radical activity and the ionization potential for most of the tested 2-methoxyphenols.[4] Similarly, cytotoxicity was found to have a linear relationship with chemical hardness, and COX-2 inhibition was related to electronegativity.[4] These findings suggest that the electronic properties of 2-methoxyphenol derivatives play a crucial role in their biological activities.
Another study focused on eugenol (a prominent 2-methoxyphenol) and its derivatives, developing a QSAR model for their antioxidant activity. This study highlighted the importance of HOMO energy and the energy gap between HOMO and LUMO in determining the antioxidant potential.
Experimental Protocols
The biological activities used to develop the QSAR models were determined through various in vitro assays. The following are detailed protocols for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the antioxidant activity of compounds.[4][6][7]
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The 2-methoxyphenol derivatives are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with a specific volume of the test compound solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity.[4][5]
-
Cell Culture: Human submandibular gland tumor cells (HSG) or other relevant cell lines are cultured in appropriate media and conditions.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-methoxyphenol derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ value (the concentration of the compound that causes 50% cell death) is then determined.[4]
COX-2 Inhibition Assay
The inhibitory effect of 2-methoxyphenols on COX-2 gene expression can be determined using methods like Northern blot or RT-PCR.[4]
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.[5] The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
RNA Extraction: After a specific incubation period, total RNA is extracted from the cells.
-
Northern Blot or RT-PCR:
-
Northern Blot: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for COX-2 mRNA.
-
RT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for PCR amplification using primers specific for COX-2.
-
-
Analysis: The expression level of COX-2 mRNA is quantified and compared between treated and untreated cells to determine the percentage of inhibition.
Visualizations
General Workflow of a QSAR Study
The following diagram illustrates the typical workflow involved in a QSAR study, from data collection to model validation.
Potential Signaling Pathway for COX-2 Inhibition by 2-Methoxyphenols
This diagram depicts a simplified signaling pathway that can be modulated by 2-methoxyphenol derivatives, leading to the inhibition of COX-2 expression.
Conclusion
QSAR studies on 2-methoxyphenols have provided valuable insights into the structural features that govern their biological activities. The electronic properties of these compounds, such as ionization potential and electronegativity, are key determinants of their antioxidant and anti-inflammatory effects. The presented QSAR models, along with the detailed experimental protocols, offer a solid foundation for the rational design of new 2-methoxyphenol derivatives with improved therapeutic potential. Future studies should aim to expand the chemical space of the derivatives and employ a wider range of descriptors and modeling techniques to develop more robust and predictive QSAR models.
References
- 1. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity | MDPI [mdpi.com]
- 2. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Endothelin Receptor Antagonists Synthesized from Dimethyl 2-(2-methoxyphenoxy)malonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro pharmacological profiles of compounds synthesized using Dimethyl 2-(2-methoxyphenoxy)malonate as a key starting material. The primary focus is on Bosentan, a dual endothelin receptor antagonist, and its metabolites, given the available scientific literature. This document is intended to serve as a resource for researchers in pharmacology and medicinal chemistry, offering a concise summary of bioactivity, experimental protocols, and relevant signaling pathways.
Introduction
This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the multi-step synthesis of Bosentan, an orally active dual antagonist of endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathogenesis of pulmonary arterial hypertension (PAH). By blocking the action of ET-1 on its receptors, compounds like Bosentan induce vasodilation and inhibit proliferative signaling pathways. This guide delves into the in-vitro data that substantiates the therapeutic potential of Bosentan and its derivatives.
Comparative In-Vitro Activity
The in-vitro efficacy of Bosentan and its primary metabolites, Hydroxy bosentan and Desmethyl bosentan, is predominantly characterized by their binding affinity to and functional inhibition of endothelin receptors.
| Compound | Target(s) | Assay Type | Key Parameter | Value (Geometric Mean, 95% CI) | Cell/Tissue Source |
| Bosentan | ETA / ETB Receptors | Competitive Binding Assay | Ki | Not explicitly stated in search results, but described as potent. | Human smooth muscle cells (ETA), Human placenta (ETB) |
| OATP1B1 | 8-fluorescein-cAMP uptake | IC50 | Not explicitly stated in search results. | HEK-OATP1B1 cells | |
| OATP1B3 | 8-fluorescein-cAMP uptake | IC50 | Not explicitly stated in search results. | HEK-OATP1B3 cells | |
| Desmethyl bosentan | OATP1B1 | 8-fluorescein-cAMP uptake | IC50 | 3.8 µM (1.9-7.6) | HEK-OATP1B1 cells |
| OATP1B3 | 8-fluorescein-cAMP uptake | IC50 | 7.4 µM (2.6-21.52) | HEK-OATP1B3 cells | |
| Hydroxy bosentan | OATP1B1 / OATP1B3 | 8-fluorescein-cAMP uptake | Inhibition | Weak inhibition | HEK-OATP1B1 and HEK-OATP1B3 cells |
Experimental Protocols
Competitive Radioligand Binding Assay for ETA and ETB Receptors
This assay is fundamental in determining the binding affinity of a compound to its target receptor.
-
Tissue Preparation : Membranes from human smooth muscle cells are used as a source of ETA receptors, and human placenta is utilized for ETB receptors.
-
Radioligand : [125I]-labeled ET-1 serves as the radioligand that binds to the endothelin receptors.
-
Assay : The prepared cell membranes are incubated with the [125I]-ET-1 radioligand in the presence of varying concentrations of the test compound (e.g., Bosentan).
-
Detection : The amount of radioligand bound to the receptors is quantified to determine the concentration of the test compound required to inhibit 50% of the specific binding (IC50).
-
Data Analysis : The IC50 values are subsequently converted to inhibition constants (Ki) using the Cheng-Prusoff equation to reflect the binding affinity of the compound.
Organic Anion Transporting Polypeptide (OATP) Inhibition Assay
This assay assesses the potential for drug-drug interactions by measuring the inhibition of transporter proteins.
-
Cell Culture : Human Embryonic Kidney (HEK) cells are engineered to express specific OATP transporters, such as OATP1B1 and OATP1B3.
-
Substrate : A fluorescent substrate, like 8-fluorescein-cAMP, is used to measure the activity of the OATP transporters.
-
Assay : The engineered HEK cells are incubated with the fluorescent substrate in the presence of varying concentrations of the test compounds (e.g., Bosentan and its metabolites).
-
Measurement : The uptake of the fluorescent substrate into the cells is measured using a fluorescence plate reader.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated to determine the inhibitory potency.
Signaling Pathways and Mechanisms of Action
Bosentan exerts its therapeutic effect by blocking the interaction of endothelin-1 (ET-1) with its receptors on vascular smooth muscle cells. This action inhibits downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Caption: Endothelin receptor signaling pathway and the inhibitory action of Bosentan.
The synthesis of Bosentan from this compound represents a significant advancement in medicinal chemistry. The following workflow illustrates the key stages from precursor to in-vitro testing.
Caption: General workflow from precursor synthesis to in-vitro evaluation.
Conclusion
The journey from this compound to the clinically effective drug Bosentan highlights a successful structure-activity relationship-guided drug discovery program. The in-vitro data for Bosentan and its metabolites confirm their mechanism of action and provide a basis for understanding their pharmacological and pharmacokinetic profiles. While the direct in-vitro comparison to other derivatives of the parent malonate is limited by the available data, the comprehensive analysis of Bosentan serves as a valuable benchmark for the development of new endothelin receptor antagonists. Future research into novel compounds synthesized from this compound could expand this comparative landscape, potentially leading to the discovery of agents with improved efficacy, selectivity, or safety profiles.
Safety Operating Guide
Proper Disposal of Dimethyl 2-(2-methoxyphenoxy)malonate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9), a common intermediate in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Information
This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Although one report suggests it does not meet GHS hazard criteria, multiple other notifications to the ECHA C&L Inventory indicate these hazards.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3] |
| Hand Protection | Chemical-impermeable gloves.[4] Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory best practices.[3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
| Body Protection | Standard laboratory coat. |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical is handled and treated in a manner that is safe and compliant with environmental regulations.
Key Disposal Steps:
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical. Provide them with the Safety Data Sheet (SDS) to ensure they are aware of the material's properties and hazards.
-
Incineration: The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[3] Extra care should be taken during ignition as the material is highly flammable.[3]
-
Surplus and Non-recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]
It is crucial to not let the product enter drains.[3]
Spill and First Aid Procedures
In the event of a spill or exposure, the following procedures should be followed:
Spill Containment:
-
Evacuate personnel to a safe area.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Avoid creating dust.[3]
-
Pick up the spilled material and place it in a suitable, closed container for disposal.[3]
First Aid Measures:
-
General Advice: Consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting careful handling.[1]
Hazard Identification and First Aid
While a full hazard profile is not available, this compound is known to be an irritant.[2] Precautionary statements advise avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1][3]
First Aid Measures:
| Scenario | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and consult a physician.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention from a physician.[1][3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1] |
| Skin Protection | Handle with chemical-resistant gloves (inspect before use). Dispose of contaminated gloves properly. Wear impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational plan is essential for the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3] Provide appropriate exhaust ventilation where dust may form.[1]
-
Donning PPE : Before handling, correctly put on all required PPE as specified in the table above.
-
Handling :
-
Storage : Specific storage conditions are not detailed, but as a general practice, keep the substance in a suitable, closed container.
-
Hygiene : Wash hands thoroughly before breaks and at the end of the workday.[1]
Emergency and Disposal Plan
Accidental Release Measures:
-
Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions : Do not let the product enter drains.[1]
-
Containment and Cleaning : Sweep up and shovel the material. Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1]
Disposal:
-
Product : Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of as unused product.[1]
-
Contaminated Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
